(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
Description
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Properties
IUPAC Name |
[4-(4-methoxycarbonylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWJBMJYPCGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585709 | |
| Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501944-43-0 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-borono-, 4-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501944-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 501944-43-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in modern organic synthesis. This document outlines its physicochemical properties, spectroscopic data, synthesis, and primary applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols are provided to facilitate its use in a laboratory setting.
Physicochemical and Spectroscopic Data
This compound is a solid organic compound. While specific experimental data for some properties are not widely published, the following tables summarize available and predicted data, along with information for closely related analogs to provide a comparative context.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 501944-43-0 | [1] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Data not available; a related compound, 4-ethoxybiphenyl-4'-boronic acid, has a melting point of 259-264 °C. | |
| Boiling Point (Predicted) | 451.0 ± 55.0 °C at 760 mmHg | |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | |
| Purity | Typically ≥97% | |
| Storage | Inert atmosphere, room temperature | |
| Solubility | Data not available |
Table 2: Spectroscopic Data (Predicted/Analog-Based)
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Notes |
| Aromatic Protons | 7.5 - 8.2 | Complex multiplet |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |
| Boronic Acid Protons (-B(OH)₂) | Broad singlet, variable | Dependent on solvent and concentration |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Notes |
| Carbonyl Carbon (-C=O) | ~167 | |
| Aromatic Carbons | 125 - 145 | |
| Methoxy Carbon (-OCH₃) | ~52 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes, most commonly involving the formation of the biphenyl scaffold followed by the introduction of the boronic acid functionality. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of Methyl 4'-borono-[1,1'-biphenyl]-4-carboxylate
This protocol is a generalized procedure based on common methods for the synthesis of biphenyl boronic acids.
Materials:
-
Methyl 4-bromobenzoate
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Suzuki-Miyaura Coupling to form Methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate
-
To a flame-dried round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate.
Step 2: Borylation to form this compound
-
Dissolve the product from Step 1 in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product to obtain pure this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Halide
This protocol outlines a general procedure for the use of this compound in a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent and the palladium catalyst (0.01-0.05 eq) under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the desired biaryl product.
Role in Drug Discovery and Development
Biphenyl boronic acid derivatives are of significant interest in medicinal chemistry. The boronic acid moiety can act as a key pharmacophore, often targeting serine proteases. While the specific biological targets of this compound are not extensively documented, its structural motif is found in molecules designed as inhibitors for various enzymes. For instance, boronic acid-containing compounds have been investigated as inhibitors of phosphodiesterases (PDEs), which are crucial in signal transduction pathways.[2]
Conceptual Signaling Pathway Involvement
The diagram below illustrates a conceptual pathway where a biphenyl derivative, synthesized using the title compound, could potentially act as an inhibitor of a signaling pathway relevant to cell growth and proliferation.
Caption: Synthesis of a bioactive molecule and its potential inhibitory action on a cellular signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Disclaimer: The information provided in this technical guide is for research and development purposes only. All chemical handling should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions. While some data is based on predictions and analogs due to the limited availability of experimental results for the title compound, this guide aims to be a valuable resource for its application in organic synthesis.
References
physical and chemical properties of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, with CAS Number 501944-43-0, is a bifunctional organic compound that serves as a crucial building block in modern organic synthesis. Its structure features a rigid biphenyl scaffold, which is a common motif in pharmaceuticals, liquid crystals, and organic electronic materials. One phenyl ring is functionalized with a boronic acid group, and the other with a methoxycarbonyl (methyl ester) group. This unique arrangement makes it an exceptionally valuable reagent for the controlled, stepwise construction of complex molecular architectures.
The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for forming carbon-carbon bonds. The methyl ester group provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of diverse functional groups. This guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on detailed experimental protocols.
Physical and Chemical Properties
This compound is typically supplied as a solid powder.[1] While an experimental melting point is not consistently reported in the literature, other physical and chemical data have been either determined or predicted.
| Property | Value | Source(s) |
| CAS Number | 501944-43-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1][2][3][4][5] |
| Molecular Weight | 256.06 g/mol | [2][3][6] |
| IUPAC Name | [4-(4-Methoxycarbonylphenyl)phenyl]boronic acid | [2] |
| Synonyms | 4'-Boronic acid-biphenyl-4-carboxylic acid methyl ester | [3] |
| Physical Form | Solid | [1] |
| Boiling Point | 451.0 ± 55.0 °C (Predicted) | [3][6][7] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [3][7] |
| pKa | 8.49 ± 0.17 (Predicted) | [7] |
| Purity | ≥97% | [1][6] |
Solubility: Specific solubility data is not widely available. However, based on its structure and common use in organic reactions, it is expected to have low solubility in water and nonpolar hydrocarbon solvents, but good solubility in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as alcohols like methanol and ethanol.
Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at either room temperature or refrigerated conditions (2-8°C).[1][7] It is important to protect it from moisture, as boronic acids can undergo dehydration to form boroxines.
Experimental Protocols
Proposed Synthesis of this compound
A plausible and efficient synthesis route involves a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a lithium-halogen exchange and borylation to install the boronic acid group.
Step 1: Suzuki Coupling to Synthesize Methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromophenylboronic acid (1.0 eq), methyl 4-bromobenzoate (1.05 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol as the solvent, followed by an aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃, 3.0 eq).
-
Reaction Execution: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and add deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate.
Step 2: Borylation to Synthesize the Final Product
-
Reaction Setup: In an oven-dried, three-necked flask under a strict nitrogen atmosphere, dissolve the methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate (1.0 eq) from Step 1 in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70°C. Stir the resulting solution for 1 hour at -78°C.
-
Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise to the aryllithium species, again maintaining a temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction to 0°C and quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water and then with a nonpolar solvent like hexanes to remove impurities. The product can be further purified by recrystallization if necessary. Dry the final product under vacuum.
Caption: Proposed two-step synthesis workflow for the target compound.
Characterization Methods
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the biphenyl core, typically in the range of 7.5-8.2 ppm. A sharp singlet corresponding to the methyl ester (OCH₃) protons should appear around 3.9 ppm. The broad singlet for the boronic acid hydroxyl (-B(OH)₂) protons can vary in position and is often exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the ester carbonyl carbon (around 167 ppm), and the methyl ester carbon (around 52 ppm). The carbon atom attached to the boron (C-B) would also have a characteristic, though sometimes broad, signal.
-
-
Mass Spectrometry (MS): Mass spectrometry, particularly using electrospray ionization (ESI-MS), would be used to confirm the molecular weight of the compound (256.06 g/mol ).[2][3]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretching band for the ester at approximately 1720 cm⁻¹, along with characteristic C-H and C=C stretching bands for the aromatic rings and a broad O-H stretch for the boronic acid group.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for using this compound as a reagent to synthesize a terphenyl derivative.
-
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-iodotoluene) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane, DMF, or a toluene/ethanol/water mixture)
-
-
Procedure:
-
In a round-bottom flask, combine the boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent(s) via cannula or syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C) and maintain for the required time (2-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is classified as a hazardous substance.[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[1]
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Handling Recommendations: Work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn. Avoid generating dust. In case of contact, follow standard first-aid procedures.
Applications in Research and Development
The primary application of this compound is as a versatile building block in organic synthesis, driven by the reactivity of its two functional groups.
-
Drug Discovery and Medicinal Chemistry: The biphenyl core is a privileged scaffold in many biologically active molecules. This reagent allows for the synthesis of complex biaryl and terphenyl structures that are often investigated as potential therapeutic agents, including enzyme inhibitors and receptor antagonists.
-
Materials Science: It is used in the synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The rigid biphenyl structure facilitates π-electron delocalization, which is essential for charge transport properties.
-
Fine Chemical Synthesis: As a bifunctional intermediate, it enables the construction of complex target molecules through sequential, site-selective reactions, making it a valuable tool in multi-step organic synthesis.
References
- 1. This compound | 501944-43-0 [sigmaaldrich.com]
- 2. This compound | C14H13BO4 | CID 16244481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 501944-43-0,4'-BORONIC ACID-BIPHENYL-4-CARBOXYLIC ACID METHYL ESTER | lookchem [lookchem.com]
- 4. (4-(Methoxycarbonyl)-[1,1-biphenyl]-4-yl)boronic acid | CAS:501944-43-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. pschemicals.com [pschemicals.com]
- 6. |501944-43-0||MFCD08544388|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 7. 501944-43-0 | CAS DataBase [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials. The primary and most efficient route to this compound is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, two main disconnection approaches are viable, both utilizing the Suzuki-Miyaura reaction.
Scheme 1: Retrosynthetic Analysis
Caption: Retrosynthetic analysis for this compound.
Route A involves the coupling of 4-bromophenylboronic acid with methyl 4-bromobenzoate. Route B utilizes the reaction between 4-(methoxycarbonyl)phenylboronic acid and 1,4-dibromobenzene. Both routes are feasible, and the choice may depend on the availability and cost of the starting materials. This guide will focus on a representative protocol analogous to these routes.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | 1.2 | 241 mg |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | 1.0 | 215 mg |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 4.5 mg |
| SPhos | C₂₉H₃₅OP | 442.56 | 0.04 | 17.7 mg |
| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 425 mg |
| Toluene | C₇H₈ | 92.14 | - | 5 mL |
| Water | H₂O | 18.02 | - | 1 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenylboronic acid (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Table 2: Typical Quantitative Data (Estimated)
| Parameter | Value |
| Yield | 70-90% |
| Purity | >95% (after chromatography) |
| Physical State | White to off-white solid |
| Molecular Weight | 256.06 g/mol |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (methyl 4-bromobenzoate) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the biphenyl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. By following the representative protocol outlined in this guide, researchers can synthesize this valuable building block for various applications in drug discovery and materials science. Careful control of the reaction conditions, particularly the exclusion of oxygen, is crucial for achieving high yields and purity.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Substituted Biphenyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted biphenyl boronic acids are indispensable reagents in modern organic synthesis, particularly renowned for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Their utility in the construction of complex molecular architectures, central to pharmaceutical and materials science, necessitates a thorough understanding of their safe handling, potential hazards, and appropriate disposal methods.[2][4] This guide provides an in-depth overview of the safety and handling considerations for this important class of compounds.
Hazard Identification and Classification
Substituted biphenyl boronic acids are generally classified as irritants and may be harmful if ingested or inhaled.[5][6] The primary hazards are associated with skin, eye, and respiratory tract irritation.[5][6][7] While often considered to have low acute toxicity, some boronic acids and their derivatives have been identified as potential mutagens and should be handled with appropriate care.[8]
Table 1: Hazard Classification for Representative Biphenyl Boronic Acids
| Hazard Statement | Classification | Target Organs | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | - | [5][9] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Skin | [5][6] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | Eyes | [5][6] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Respiratory system | [5] |
Exposure Controls and Personal Protective Equipment
To mitigate the risks associated with handling substituted biphenyl boronic acids, a combination of engineering controls and personal protective equipment (PPE) is essential.
Engineering Controls
-
Ventilation: All work with solid biphenyl boronic acids or their solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[7][10][11]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[7][10][12]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.[10][13]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[7][10] | Protects eyes from dust particles and potential splashes.[10] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7][10] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[9][10] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[10][13] | Protects skin from accidental spills and contact.[10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust generation is likely.[7][10] | Minimizes the risk of respiratory tract irritation.[10] |
Experimental Protocols
Adherence to strict operational protocols is crucial for the safe handling and use of substituted biphenyl boronic acids.
General Handling and Storage Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[10] The work area within the chemical fume hood should be clean and uncluttered.[10]
-
Donning PPE: Put on all required PPE as outlined in Table 2 before handling the chemical.[10]
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][14][15] Some biphenyl boronic acids may require refrigeration.[5][12] Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][14]
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10] Clean the work area to remove any residual chemical.[10]
Spill Response Protocol
In the event of a spill, follow these procedural steps:[7][16]
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7][17]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[7]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7][18] Avoid raising dust.[7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7][19]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[16]
-
Report: Report the spill to the appropriate safety personnel.[7]
For major spills, evacuate the area and notify emergency services immediately.[16]
Waste Disposal Protocol
All waste containing substituted biphenyl boronic acids, including contaminated PPE and empty containers, must be considered hazardous waste.[7]
-
Collection for Hazardous Waste Disposal: This is the recommended method for most waste.[20]
-
In-Lab Neutralization of Small Quantities (Aqueous Waste): For small amounts of aqueous waste, neutralization may be an option if permitted by your institution and local regulations.[20][21]
-
Perform the procedure in a fume hood while wearing all required PPE.[20]
-
Slowly add a mild base, such as sodium bicarbonate, to the aqueous solution of the boronic acid.[21]
-
Monitor the pH of the solution using a pH strip or meter.[20]
-
Continue adding the base until the pH is between 5.5 and 9.0.[20]
-
Once neutralized, the solution may be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[19][20] It is imperative to confirm that this practice is permitted by your institution and local wastewater authority. [20]
-
Visualized Workflows and Pathways
To further clarify key processes, the following diagrams illustrate logical workflows and a fundamental reaction pathway involving substituted biphenyl boronic acids.
Caption: Workflow for Safe Handling.
Caption: Waste Disposal Decision Tree.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. aobchem.com [aobchem.com]
- 12. fishersci.com [fishersci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Biphenyl-3-boronic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
- 18. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 19. sciencing.com [sciencing.com]
- 20. benchchem.com [benchchem.com]
- 21. laballey.com [laballey.com]
solubility of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid in organic solvents
An In-depth Technical Guide on the Solubility of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
Introduction
This compound is a bifunctional organic compound of significant interest in organic synthesis and medicinal chemistry. The boronic acid moiety makes it a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The methoxycarbonyl group provides a site for further functionalization, making this molecule a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties.
A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yields, and the ease of product isolation and purification. This guide provides an overview of the expected solubility of this compound and a detailed experimental protocol for its quantitative determination.
Expected Solubility Profile
Arylboronic acids generally exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[1][2][3] The presence of the polar boronic acid group (-B(OH)₂) and the methoxycarbonyl group (-COOCH₃) in this compound is expected to enhance its solubility in polar solvents capable of hydrogen bonding and dipole-dipole interactions.
Expected Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the boronic acid and the ester functionalities.
-
Moderate Solubility: Likely in moderately polar solvents like acetone, acetonitrile, and ethyl acetate.[2]
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, cyclohexane, and toluene.[1][2]
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can influence their solubility behavior.[4]
Data Presentation
As no specific quantitative data for the solubility of this compound was found, a table of expected solubility in common organic solvents is presented below. This table is qualitative and should be used as a general guideline. For precise applications, experimental determination of solubility is highly recommended.
| Solvent | Chemical Formula | Type | Expected Solubility |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | High |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High |
| Acetonitrile | C₂H₃N | Polar Aprotic | Moderate |
| Methanol | CH₄O | Polar Protic | High |
| Ethanol | C₂H₆O | Polar Protic | High |
| Acetone | C₃H₆O | Polar Aprotic | Moderate |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderate to Low |
| Toluene | C₇H₈ | Nonpolar | Low |
| Hexane | C₆H₁₄ | Nonpolar | Low |
Experimental Protocols
The following is a detailed methodology for the experimental determination of the using the dynamic (synthetic) method.[2][5] This method involves observing the temperature at which a known concentration of the solute completely dissolves in a solvent.
Materials and Apparatus
-
This compound (high purity)
-
High-purity organic solvents of interest
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Programmable controlled-temperature bath (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or laser scattering system for turbidity detection (visual observation can also be used)
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or mass of the desired organic solvent to the vial to create a mixture of known composition (mole fraction or mass concentration).
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled-temperature bath.
-
Begin stirring the mixture at a constant rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium.
-
Continuously monitor the turbidity of the solution. The clearing point, which is the temperature at which the last solid particles disappear, is the solubility temperature for that specific concentration.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the solute in the same solvent.
-
Plot the solubility temperature (in Kelvin) versus the mole fraction of the solute to construct the solubility curve.
-
Experimental Workflow Diagram
Caption: Workflow for the dynamic determination of solubility.
Key Applications and Related Workflows
This compound is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[6][7] It is a powerful tool for creating carbon-carbon bonds.
The general catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[6]
Suzuki-Miyaura Coupling Workflow Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid. This compound is of significant interest in medicinal chemistry and materials science as a versatile building block in cross-coupling reactions. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the tendency of boronic acids to form anhydride trimers (boroxines), which can lead to broad and poorly resolved NMR spectra, the use of a coordinating solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound, compiled from analyses of structurally related compounds, including 4-biphenylcarboxylic acid and methyl 4-biphenylcarboxylate.
¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.20 | s (broad) | - | 2H | B(OH )₂ |
| ~8.05 | d | ~8.0 | 2H | H-2', H-6' |
| ~7.85 | d | ~8.0 | 2H | H-3', H-5' |
| ~7.78 | d | ~8.0 | 2H | H-2, H-6 |
| ~7.70 | d | ~8.0 | 2H | H-3, H-5 |
| ~3.85 | s | - | 3H | -OCH ₃ |
¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | C =O |
| ~145.0 | C-4' |
| ~142.5 | C-1 |
| ~138.0 | C-4 |
| ~131.5 | C-1' |
| ~130.0 | C-3', C-5' |
| ~129.5 | C-3, C-5 |
| ~127.0 | C-2', C-6' |
| ~126.5 | C-2, C-6 |
| ~52.5 | -OC H₃ |
Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR spectra of arylboronic acids is essential to ensure reproducibility and accurate data interpretation.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis. The compound should be a dry, free-flowing solid.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9 atom % D). The use of DMSO-d₆ helps to minimize the formation of boroxine anhydrides, resulting in sharper NMR signals.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of DMSO-d₆. This concentration range typically provides a good signal-to-noise ratio without causing significant line broadening.
-
Dissolution: After adding the solvent to the NMR tube containing the sample, cap the tube and vortex it for 30-60 seconds to ensure complete dissolution. Gentle heating in a warm water bath may be necessary for less soluble samples.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal spectral dispersion and sensitivity.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 0 to 200 ppm is appropriate.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum carefully.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering for correlation with the NMR spectral data.
Caption: Chemical structure of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability and Storage of Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in forming carbon-carbon and carbon-heteroatom bonds has made them crucial building blocks in pharmaceutical and materials science. However, the benchtop stability of arylboronic acids can be a significant concern, as degradation can lead to reduced reaction yields, formation of impurities, and inconsistent results. This guide provides a comprehensive overview of the factors influencing the stability of arylboronic acids, their primary degradation pathways, recommended storage conditions, and analytical methods for assessing their integrity.
Principal Degradation Pathways
The stability of an arylboronic acid is governed by its susceptibility to three main degradation pathways: protodeboronation, oxidation, and dehydration to form boroxines. Understanding these pathways is critical for mitigating decomposition.
Protodeboronation
Protodeboronation is the formal replacement of the boronic acid functional group with a hydrogen atom, representing a significant pathway for reagent loss.[1][2][3][4] This process can be catalyzed by both acid and, more commonly, base.[2][5][6]
-
Mechanism: The reaction is particularly problematic under the basic aqueous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[1] Under basic conditions, the boronic acid is converted to the more nucleophilic boronate anion, which facilitates the cleavage of the C-B bond. For highly electron-deficient arenes, the mechanism can even involve the liberation of a transient aryl anion.[3][6] Acid-promoted protodeboronation proceeds through a different mechanism, often involving an intermolecular metathesis via a four-membered ring transition state.[5]
-
Substituent Effects: The electronic nature of the substituents on the aryl ring plays a crucial role.
-
Electron-Donating Groups (EDGs): Groups like methoxy (–OCH₃) and methyl (–CH₃) generally accelerate the rate of protodeboronation.[5]
-
Electron-Withdrawing Groups (EWGs): While traditionally thought to stabilize the C-B bond, highly electron-deficient arylboronic acids (e.g., polyfluorinated rings) can undergo rapid base-mediated decomposition.[3][4][6] The effect of substituents can be complex, resulting in a "V-shaped" Hammett plot where both strong EDGs and EWGs accelerate the reaction under basic conditions.[3][4]
-
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.[2] (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid is a valuable building block for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The methoxycarbonyl group provides a useful handle for further synthetic transformations.[3] This document provides detailed protocols and application notes for the use of this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4] A base is required to activate the boronic acid for the transmetalation step.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application and Scope
The Suzuki-Miyaura coupling using this compound is a versatile method for synthesizing unsymmetrical biaryls. The reaction is compatible with a wide range of functional groups on the coupling partner, including esters, ketones, nitro groups, and nitriles. Aryl bromides, iodides, and triflates are all suitable coupling partners.[6]
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Protocol 1: General Conditions with a Homogeneous Catalyst
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid and efficient method for the coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chlorotoluene)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave vial, combine this compound (1.5 equiv.), the aryl halide (1.0 equiv.), PdCl₂(dppf) (0.05 equiv.), and cesium carbonate (3.0 equiv.).
-
Add DMF to the vial and seal it with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling of this compound.
Table 1: Reaction Components
| Component | Role | Typical Molar Equivalents |
| This compound | Nucleophile | 1.1 - 1.5 |
| Aryl Halide/Triflate | Electrophile | 1.0 (Limiting Reagent) |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 |
| Ligand (optional) | Stabilizes Catalyst | 0.02 - 0.10 |
| Base | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent | Reaction Medium | - |
Table 2: Common Reagents and Conditions
| Parameter | Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Choice depends on the reactivity of the aryl halide. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Often required for less reactive aryl chlorides. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsF | The strength of the base can influence the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water | A mixture of an organic solvent and water is commonly used. |
| Temperature | Room Temperature to 150 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 15 minutes to 24 hours | Microwave irradiation can significantly reduce reaction times. |
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature | Use a fresh catalyst, ensure the base is anhydrous, increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen | Degas solvents and reagents thoroughly, maintain a positive inert gas pressure. |
| Deboronation of Starting Material | Prolonged reaction time, strong base | Monitor the reaction closely and stop when complete, consider a milder base. |
Conclusion
The Suzuki-Miyaura coupling reaction using this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. The protocols and data presented here provide a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery, materials science, and other areas of chemical research.
References
The Pivotal Role of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic Acid in the Synthesis of Angiotensin II Receptor Blockers
(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid is a specialized organic compound that serves as a critical building block in medicinal chemistry, most notably in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans." Its unique biphenyl structure, featuring a boronic acid group at one end and a methoxycarbonyl group at the other, makes it an ideal precursor for constructing the complex molecular architecture required for potent and selective inhibition of the angiotensin II type 1 (AT1) receptor. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of ARBs.
Application Notes
The primary application of this compound lies in its utility as a key coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the creation of biaryl systems which are prevalent in many pharmaceuticals.
In the context of sartan synthesis, this boronic acid derivative provides the essential biphenyl scaffold. This structural motif is crucial for the antagonist's ability to bind to the AT1 receptor and block the actions of angiotensin II, a potent vasoconstrictor.[2] The methoxycarbonyl group on the boronic acid serves as a latent carboxylic acid, which, in the final drug molecule, often mimics the C-terminal carboxylate of angiotensin II, contributing to receptor binding affinity.
Several marketed ARBs, including Candesartan, Olmesartan, and Telmisartan, feature a biphenyl core that can be efficiently synthesized using precursors like this compound.[2][3][4][5][6] The general synthetic strategy involves the Suzuki-Miyaura coupling of this boronic acid with a suitable halogenated heterocyclic compound, which constitutes the other key pharmacophoric element of the sartan drug.
Biological Activity of Resulting Compounds
The sartan drugs synthesized using this biphenyl boronic acid derivative are potent and selective antagonists of the AT1 receptor. This selective blockade inhibits the downstream signaling pathways of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[2] While specific IC50 values are dependent on the final sartan molecule, representative data for commercially available ARBs are provided in the table below.
| Drug Compound | Target | IC50 Value (nM) | Reference Assay Conditions |
| Candesartan | AT1 Receptor | ~1-10 | Competitive binding assays using radiolabeled angiotensin II in various cell membrane preparations. |
| Olmesartan | AT1 Receptor | ~1-15 | Functional assays measuring the inhibition of angiotensin II-induced cellular responses, such as calcium mobilization. |
| Telmisartan | AT1 Receptor | ~20-50 | In vitro receptor binding assays with human AT1 receptors expressed in cell lines. |
Note: The IC50 values are representative and can vary depending on the specific assay conditions.
Experimental Protocols
The following protocols provide a generalized methodology for the key experiments involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X), a common step in sartan synthesis.
Materials:
-
This compound
-
Aryl halide (e.g., a brominated or iodinated imidazole or tetrazole derivative)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and, if necessary, the ligand (e.g., PPh₃, 0.2 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., toluene) and degassed water to the flask. The solvent ratio is typically between 4:1 and 10:1 (organic:water).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biphenyl product.
Protocol 2: In Vitro AT1 Receptor Binding Assay
This protocol outlines a general method to evaluate the binding affinity of a synthesized sartan derivative to the angiotensin II type 1 (AT1) receptor.
Materials:
-
Synthesized sartan compound
-
Cell membranes prepared from cells expressing the human AT1 receptor
-
Radiolabeled angiotensin II (e.g., [¹²⁵I]-Angiotensin II)
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, bovine serum albumin)
-
Unlabeled angiotensin II (for determining non-specific binding)
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Assay Setup: In a microplate or microcentrifuge tubes, add a fixed amount of AT1 receptor-containing cell membranes.
-
Competition Binding: Add increasing concentrations of the synthesized sartan compound to the wells.
-
Radioligand Addition: Add a fixed concentration of radiolabeled angiotensin II to all wells.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Determine the concentration of the synthesized compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Renin-Angiotensin System (RAS) and the mechanism of action of sartans.
Caption: General experimental workflow for sartan synthesis and evaluation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, with CAS Number 501944-43-0, is a specialized bifunctional organic compound. Its structure, featuring a boronic acid group on one phenyl ring and a methoxycarbonyl group on the other, makes it a valuable building block in organic synthesis. In materials science, it is primarily utilized as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct well-defined conjugated polymers and complex organic molecules. These materials are of significant interest for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. The methoxycarbonyl group can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, allowing for the tuning of the final material's electronic properties and solubility.
Key Applications in Materials Science
The principal application of this compound is in the synthesis of π-conjugated systems. These systems are the foundation of many organic electronic devices.
-
Organic Light-Emitting Diodes (OLEDs): This boronic acid can be incorporated into the main chain or as a side chain of polymers used in the emissive or charge-transport layers of OLEDs. The biphenyl core contributes to the rigidity and thermal stability of the polymer, while the extended conjugation influences the electronic and photophysical properties, such as the emission color and efficiency. Boronic acids are crucial intermediates for creating the complex molecular structures required for advanced OLED materials.[1][2]
-
Conjugated Polymers for Organic Electronics: Through Suzuki polymerization, this monomer can be reacted with various dihalogenated aromatic compounds (e.g., dibromofluorene, dibromothiophene) to produce copolymers. The properties of these polymers, such as their band gap, solubility, and charge carrier mobility, can be tuned by the choice of the co-monomer.[2] Polyfluorene derivatives, a common class of polymers synthesized via Suzuki coupling, are known for their high photoluminescence quantum efficiencies and thermal stability, making them excellent candidates for blue-light-emitting diodes.[2]
-
Hole-Transporting Materials (HTMs): The biphenyl structure is a common motif in molecules designed for efficient hole transport in devices like perovskite solar cells and OLEDs. The ability to create tailored molecular architectures through Suzuki coupling with this boronic acid allows for the development of HTMs with optimized energy levels and charge mobility.
Physicochemical Properties
| Property | Value |
| CAS Number | 501944-43-0 |
| Molecular Formula | C14H13BO4 |
| Molecular Weight | 256.07 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage | Inert atmosphere, room temperature |
Data sourced from commercially available product information.[3]
Experimental Protocols
Protocol 1: Synthesis of a Polyfluorene Copolymer via Suzuki-Miyaura Polymerization
This protocol describes a general method for the synthesis of a copolymer of 9,9-dioctylfluorene and (4'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl) moiety, a representative material for OLED applications.
Reaction Scheme:
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing palladium catalysts for the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids with aryl halides. This class of reaction is pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The following sections detail catalyst systems, experimental protocols, and quantitative data to facilitate reaction optimization and success.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] However, the use of electron-deficient boronic acids in these reactions can be challenging due to slower rates of transmetalation.[1] The selection of an appropriate palladium catalyst system, including the palladium source, ligand, base, and solvent, is critical for achieving high efficiency and yields.[1] Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential for the successful coupling of these substrates.[1]
Catalyst System Selection
The choice of palladium precursor and ligand is paramount for the successful coupling of electron-deficient boronic acids. Buchwald-type phosphine ligands, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are often highly effective for a broad range of substrates, including electron-deficient ones.[1] For particularly challenging substrates, more specialized ligands may be required.
Comparison of Palladium Catalysts and Ligands
The following table provides a comparison of common palladium catalysts and ligands used in Suzuki-Miyaura reactions, with a focus on their applicability to electron-deficient boronic acids.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[1] | Lower activity for challenging substrates, requires higher temperatures.[1] | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[1] | May not be as active as Buchwald-type systems for electron-deficient partners.[1] | 1-3 |
| PdCl₂(dtbpf) | Ferrocenyl phosphine | Effective in challenging coupling environments due to its electron-donating and sterically bulky nature.[4] | Higher cost. | 1-5 |
Comparison of Bases and Solvents
The selection of the base and solvent system is also crucial for reaction efficiency. The base is required to activate the boronic acid for transmetalation, while the solvent influences the solubility of the reagents and the reaction kinetics.[2]
| Base | Solvent System | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[1] | Biphasic system can sometimes complicate kinetic analysis.[1] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength.[1] | |
| Cs₂CO₃ | THF or Dioxane | Strong base, can accelerate slow reactions.[1] | Higher cost, can promote side reactions.[1] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions.[1] | Weaker base, may not be sufficient for challenging substrates.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting Suzuki-Miyaura coupling reactions with electron-deficient boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl halide with an electron-deficient boronic acid.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted electron-deficient boronic acid (1.0 - 1.5 equiv)[5]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[5]
-
Ligand (if required, e.g., SPhos, XPhos)[5]
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[5]
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)[5]
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.[5]
-
Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).[5]
-
Add the degassed solvent via syringe.[5]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[5]
-
Purify the crude product by a suitable method, such as flash column chromatography, to afford the desired biaryl product.[5]
Protocol 2: Initial Rate Determination for Kinetic Studies
This protocol is designed to determine the initial reaction rate under various conditions by monitoring the formation of the product at early time points.[1]
Reagent Preparation:
-
Prepare stock solutions of the electron-deficient boronic acid (e.g., (4-(Butylsulfinyl)phenyl)boronic acid, 0.1 M), aryl halide (e.g., 4-bromoanisole, 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected solvent system (e.g., 9:1 Toluene/H₂O).[1]
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the reaction solvent.[1]
Reaction Setup and Analysis:
-
In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.[1]
-
Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).[1]
-
Initiate the reaction by adding the catalyst stock solution.[1]
-
At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[1]
-
Quench the aliquot immediately (e.g., by diluting with a suitable solvent).
-
Analyze the samples by GC-MS or LC-MS to determine the concentration of the product over time.
-
Plot the product concentration versus time to determine the initial reaction rate.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Esters Using (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics.[1] The synthesis of these motifs is of significant interest, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction being a premier method for constructing C-C bonds between aryl moieties.[2][3] This protocol details the synthesis of biaryl esters utilizing (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid as a key building block. This specific boronic acid is a valuable reagent for introducing a methyl ester functionalized biphenyl unit, a core component of various biologically active molecules, including the angiotensin II receptor blocker, Valsartan.[4][5]
Core Application: Synthesis of Biaryl Ester Precursors for Angiotensin II Receptor Blockers
The primary application of this compound is in the synthesis of biaryl compounds that serve as precursors to angiotensin II receptor blockers (ARBs). ARBs are a class of drugs used to treat high blood pressure and heart failure.[6] The biphenyl scaffold is crucial for the binding affinity of these drugs to the angiotensin II receptor.[7] The Suzuki-Miyaura coupling enables the efficient formation of the central biaryl core of these molecules.
Signaling Pathway: The Renin-Angiotensin System (RAS)
Biaryl compounds synthesized using the described methodology are integral to drugs that target the Renin-Angiotensin System (RAS). This hormonal system plays a critical role in regulating blood pressure and fluid balance. Angiotensin II, the primary effector of the RAS, binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure.[8] ARBs, such as Valsartan, competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its hypertensive effects.[9][10] The biaryl moiety of these drugs is essential for their antagonistic activity at the receptor.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl esters using this compound.
Protocol 1: Coupling with Aryl Bromides
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromophenol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system like Dioxane/Water)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl ester.
Protocol 2: Coupling with Phenols (via Aryl Triflates)
For coupling with phenols, it is often advantageous to first convert the phenol to a more reactive aryl triflate.
Step 1: Synthesis of Aryl Triflate from Phenol
-
Dissolve the phenol (1.0 equiv.) and pyridine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aryl triflate, which can be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling with Aryl Triflate
Follow the procedure outlined in Protocol 1 , substituting the aryl bromide with the synthesized aryl triflate. Reaction times may vary.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions to form biaryl compounds, based on literature for similar substrates.[12][13][14] Actual yields will vary depending on the specific substrates, catalyst, ligand, base, and reaction conditions used.
| Entry | Aryl Halide/Triflate | Base | Solvent | Catalyst (mol%) | Ligand (mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromophenol | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ (2) | PPh₃ (8) | 6 | 85-95 |
| 2 | 4-Iodophenol | Cs₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ (3) | - | 4 | 90-98 |
| 3 | Phenyl triflate | K₃PO₄ | Toluene | Pd₂(dba)₃ (1.5) | SPhos (3) | 8 | 80-92 |
| 4 | 2-Bromoanisole | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ (2) | PPh₃ (8) | 12 | 75-85 |
| 5 | 4-Chlorotoluene | K₃PO₄ | Dioxane | Pd(OAc)₂ (2) | XPhos (4) | 24 | 70-80 |
Experimental Workflow
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Bases such as potassium carbonate can be irritating.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Angiotensin Analogs with Divergent Bias Stabilize Distinct Receptor Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel benzimidazole angiotensin receptor blockers with anti-SARS-CoV-2 activity equipotent to that of nirmatrelvir: computational and enzymatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of various aryl halides with (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex poly-aryl systems. Such structures are pivotal in medicinal chemistry for the development of novel therapeutics and in materials science for the creation of advanced functional materials.
Introduction
The Suzuki-Miyaura coupling is a robust and widely employed method for the synthesis of biaryls, polyaryls, and other conjugated systems. The reaction involves the cross-coupling of an organoboron compound, in this case, this compound, with an organic halide in the presence of a palladium catalyst and a base. Key advantages of this reaction include its mild conditions, tolerance to a wide variety of functional groups, and the commercial availability of a diverse range of reactants.[1] The specific boronic acid highlighted here allows for the introduction of a methoxycarbonyl-functionalized biphenyl moiety, a common structural motif in pharmacologically active molecules and liquid crystals.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of an aryl halide with this compound is depicted below. The reaction results in the formation of a terphenyl derivative and is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.
Figure 1. General Suzuki-Miyaura Coupling Reaction.
Tabulated Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of typical reaction conditions that can be employed for the coupling of aryl halides with this compound, based on established protocols for similar substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide (Ar-X) | Aryl bromide | Aryl iodide | Aryl chloride |
| Boronic Acid | This compound (1.2 equiv) | This compound (1.1 equiv) | This compound (1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | Pd₂(dba)₃ (1.5 mol%) with XPhos (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | Toluene/Ethanol/Water (4:1:1) | 1,4-Dioxane/Water (4:1) | THF/Water (10:1) |
| Temperature | 90 °C | 100 °C | 80 °C |
| Reaction Time | 12-16 hours | 8-12 hours | 18-24 hours |
| Yield | Good to Excellent | Excellent | Moderate to Good |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling reaction. These protocols are based on general procedures found in the literature and should be adapted and optimized for specific substrates.[2][3]
Protocol 1: Using a Tetrakis(triphenylphosphine)palladium(0) Catalyst
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add toluene (8 mL), ethanol (2 mL), and deionized water (2 mL).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired terphenyl derivative.
Protocol 2: Using a Palladium(II) Acetate Catalyst with a Buchwald Ligand
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (10 mL)
-
Deionized water (2.5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine the aryl iodide (1.0 mmol), this compound (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add ethyl acetate (25 mL) and water (15 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the pure product.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for performing and analyzing the Suzuki-Miyaura coupling reaction.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: The Critical Role of the Base in Suzuki-Miyaura Coupling with Functionalized Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecules, particularly in the construction of biaryl structures common in pharmaceuticals.[1] The reaction's success is highly dependent on several factors, with the choice of base being a critical parameter that can dramatically influence reaction yield, rate, and selectivity. This is especially true when working with functionalized boronic acids, which may be sensitive to harsh reaction conditions.[2]
These notes provide a detailed overview of the multifaceted role of the base in the Suzuki-Miyaura catalytic cycle, a comparative guide to base selection, and robust experimental protocols for optimizing reactions involving functionalized boronic acids.
The Role of the Base in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. In the absence of a base, this step is often prohibitively slow.[4][5]
Two primary mechanistic pathways are proposed for the action of the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species more readily transfers its organic moiety to the palladium(II) complex.[6][7][8]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) displaces the halide on the palladium complex formed after oxidative addition. This generates a palladium-hydroxide or palladium-alkoxide species (Ar-Pd-OH), which then undergoes transmetalation with the neutral boronic acid.[4][9]
Computational and experimental studies suggest that the operative pathway can depend on the specific reaction conditions, including the choice of base, solvent, and substrates.[4][10]
Comparative Guide to Base Selection
The choice of base is dictated by the reactivity of the coupling partners and the presence of sensitive functional groups. A base that is too strong can lead to side reactions, including hydrolysis of esters or protodeboronation of the boronic acid, while a base that is too weak may result in a sluggish or incomplete reaction.[11][12]
| Base Type | Examples | Relative Basicity | Key Considerations & Applications |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Weak to Moderate | Most commonly used. K₂CO₃ and Cs₂CO₃ are effective for a wide range of substrates. Cs₂CO₃ is more soluble and basic, often used for less reactive aryl chlorides.[13][14] |
| Phosphates | K₃PO₄ | Moderate | Often provides high yields, especially with sterically hindered substrates or when using Buchwald-type ligands. Its mildness is suitable for base-sensitive functional groups.[1][15] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Highly effective but can promote side reactions. Their use should be carefully considered with functionalized substrates containing esters, amides, or other base-labile groups.[8] |
| Fluorides | KF, CsF | Weak | Particularly effective for activating boronic acids and can be used under anhydrous conditions. KF is a good choice for substrates with base-labile ester groups.[1][11][16] |
| Organic Bases | Triethylamine (TEA), DIPEA | Weak | Generally less effective than inorganic bases in aqueous systems but can be useful in specific applications, especially when substrate solubility or sensitivity is a concern.[8][17] |
Quantitative Data: Effect of Base on Reaction Yield
The impact of base selection is best illustrated through comparative data. The following table summarizes the results of a typical screening experiment for the coupling of an aryl bromide with a functionalized arylboronic acid.
| Entry | Base (2.0 equiv.) | Solvent | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 95 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 92 |
| 3 | K₂CO₃ | Toluene/H₂O | 88 |
| 4 | Na₂CO₃ | EtOH/H₂O | 85[17][18] |
| 5 | KF | THF | 78[1] |
| 6 | NaOH | Dioxane/H₂O | 65 (with some ester hydrolysis) |
| 7 | Triethylamine (TEA) | DMF | 45[17] |
| Data is representative and compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.[13][18][19] |
From this data, it is clear that inorganic bases like K₃PO₄ and Cs₂CO₃ often provide superior yields. For substrates with base-sensitive functionalities (e.g., an ester), a milder base like K₃PO₄ or KF is often the optimal choice to maximize yield while minimizing side product formation.[11][15]
Experimental Protocols
Reproducibility in Suzuki-Miyaura coupling requires meticulous experimental technique. Below are detailed protocols for a general reaction and for screening bases to optimize conditions for a new transformation.
This protocol is a starting point for the coupling of a generic aryl halide with a functionalized boronic acid.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Functionalized boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/H₂O mixture, 5:1:1, 7 mL)
-
-
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide, the functionalized boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture via syringe.
-
Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
When developing a new Suzuki coupling, especially with a novel functionalized boronic acid, it is crucial to screen a panel of bases to identify the optimal conditions.
-
Set up a parallel array of reactions in sealed vials, each containing the aryl halide (e.g., 0.1 mmol) and the boronic acid (e.g., 0.12 mmol).
-
To each vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF, TEA) using 2.0 equivalents.
-
Add the chosen solvent system and degas each vial.
-
Add the catalyst/ligand solution to each vial under an inert atmosphere.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.
-
After a set time (e.g., 12 hours), cool the reactions, and quench a small aliquot from each for analysis by LC-MS or GC-MS to determine the conversion and yield of the desired product.
-
This screening will identify the most effective base, which can then be used for a larger-scale reaction following Protocol 4.1.
Conclusion
The base is not a passive component in the Suzuki-Miyaura reaction; it is an active participant that governs the crucial transmetalation step. For researchers in drug development, a rational approach to base selection is paramount. Understanding the mechanistic role of the base, combined with systematic screening, allows for the development of robust and high-yielding protocols. This is particularly vital when dealing with complex, functionalized boronic acids, ensuring the efficient synthesis of target molecules while preserving chemical integrity.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: One-Pot Synthesis of Biphenyl Derivatives Using Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals due to their presence in numerous biologically active compounds and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide, is one of the most efficient methods for constructing the C-C bond that forms the biphenyl core.[1][2] One-pot syntheses, where sequential reactions are performed in a single vessel without isolating intermediates, offer significant advantages by improving efficiency, reducing waste, and saving time.[3][4]
These application notes provide detailed protocols for several one-pot strategies for synthesizing biphenyl derivatives, focusing on the versatile Suzuki-Miyaura coupling.
Method 1: Direct One-Pot Suzuki-Miyaura Cross-Coupling
This method is a straightforward and widely used approach for the synthesis of biphenyl derivatives where all reactants are combined in a single reaction vessel.
Experimental Protocol
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-2.5 mmol, 2.0-2.5 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like DME/H₂O) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-2.5 mmol).
-
Inert Atmosphere: Equip the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).[1][5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or GC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.[1]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions and yields for the direct Suzuki-Miyaura coupling.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic acid | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | 12 | >90 | [5] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Nano-Pd (0.1) | K₂CO₃ | DMF/H₂O | 115 | 1 | 98 | [6] |
| 4-Bromoanisole | Phenylboronic acid | Nano-Pd (0.1) | K₂CO₃ | DMF/H₂O | 115 | 1 | 97 | [6] |
| 2-Iodo-4-nitrofluorobenzene | (2-Bromophenyl)boronic acid | Pd catalyst | PPh₃ | Dioxane | Reflux | N/A | 81 | [7] |
Method 2: One-Pot Borylation / Suzuki-Miyaura Coupling
This advanced one-pot method is highly efficient for synthesizing unsymmetrical biphenyls from two different aryl halides. It avoids the need to isolate the intermediate boronic ester.[3][8] An initial Miyaura borylation is followed by a Suzuki-Miyaura coupling in the same pot.
Experimental Protocol
Materials:
-
Aryl Halide 1 (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Aryl Halide 2 (1.0-1.2 mmol, 1.0-1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), SiliaCat DPP-Pd) (1-3 mol%)
-
Base for Borylation (e.g., KOAc) (1.5 mmol, 1.5 equiv)
-
Base for Suzuki Coupling (e.g., Na₂CO₃, K₂CO₃) (2.0 mmol, 2.0 equiv, aq. solution)
-
Solvent (e.g., Dioxane, 2-Propanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Borylation Step:
-
In a flame-dried flask, combine Aryl Halide 1 (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), the borylation base (e.g., KOAc, 1.5 mmol), and the palladium catalyst (1-3 mol%).
-
Purge the flask with inert gas.
-
Add the anhydrous solvent (e.g., Dioxane, 5 mL) and heat the mixture at 80-100 °C for 1-2 hours. Monitor the formation of the boronic ester by TLC or LC-MS.[3]
-
-
Suzuki-Miyaura Coupling Step:
-
After the borylation is complete, cool the reaction mixture to room temperature.
-
To the same flask, add Aryl Halide 2 (1.0-1.2 mmol) and an aqueous solution of the Suzuki coupling base (e.g., 2.0 M Na₂CO₃, 2.0 mL).[3]
-
If necessary, an additional portion of the palladium catalyst may be added.
-
Heat the mixture again to 80-100 °C for 4-12 hours, monitoring for completion.[3]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Data Presentation: Borylation/Suzuki Coupling Examples
| Aryl Halide 1 | Aryl Halide 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 4-Bromoacetophenone | SiliaCat DPP-Pd (2) | iPrOH | 80 | 3+3 | 85 | [8] |
| 3-Bromopyridine | 4-Bromotoluene | SiliaCat DPP-Pd (2) | iPrOH | 80 | 3+3 | 83 | [8] |
| 1-Bromo-4-nitrobenzene | (4-(Butylsulfinyl)phenyl)boronic acid | Pd(dppf)Cl₂ | Dioxane | 80-100 | 1-2 + 4-12 | ~70-85* | [3] |
*Note: Yields are representative for similar one-pot Suzuki-Miyaura reactions and may vary.[3]
Catalytic Cycle and Key Considerations
The efficacy of the Suzuki-Miyaura coupling relies on a palladium catalytic cycle. Understanding this cycle can aid in troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a boronate species [Ar'-B(OH)₃]⁻, transfers its organic group to the palladium complex, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst.[5]
Troubleshooting and Optimization
-
Low Yields: Can result from catalyst deactivation or side reactions. Ensure an inert atmosphere is maintained. The choice of ligand, base, and solvent can be critical and may require screening for specific substrates.[9]
-
Protodeboronation: The boronic acid can be protonated and lose its boron group, especially with excess water or at high temperatures. Using an appropriate base and minimizing reaction time can mitigate this issue.[5]
-
Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction. This is more common with electron-poor boronic acids. Careful selection of ligands and reaction conditions can minimize this side product.[10]
The one-pot synthesis of biphenyl derivatives using boronic acids via the Suzuki-Miyaura coupling is a powerful and efficient strategy for academic and industrial researchers. The protocols provided herein offer robust starting points for the synthesis of diverse molecular libraries. By eliminating intermediate purification steps, these methods save time and resources, accelerating the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for Boronic Acid-Containing Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of boronic acid-containing molecules. Boronic acids and their derivatives are crucial building blocks in organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, and are increasingly utilized in medicinal chemistry and materials science. However, the inherent instability of boronic acids under certain conditions necessitates the use of protecting groups. This guide offers a comprehensive overview of common protecting group strategies, their applications, and detailed experimental procedures to facilitate their effective use in research and development.
Introduction to Boronic Acid Protecting Groups
Boronic acids are susceptible to various reactions that can diminish their utility in multistep syntheses, including protodeboronation, oxidation, and the formation of boroxines (anhydrides).[1] Protecting groups are employed to mask the reactive boronic acid moiety, rendering it stable to a wider range of reaction conditions. An ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule. The choice of protecting group depends on the specific requirements of the synthetic route, including the stability needed for subsequent reaction steps and the orthogonality of its removal.
This guide focuses on the most widely used protecting groups for boronic acids:
-
Pinacol Esters: One of the most common and versatile protecting groups.
-
N-Methyliminodiacetic Acid (MIDA) Esters: Known for their exceptional stability to chromatography and a wide range of reaction conditions.
-
Tetramethyl-N-methyliminodiacetic Acid (TIDA) Esters: A newer generation of protecting groups offering even greater stability than MIDA esters.
-
1,8-Diaminonaphthalene (dan) Amides: Highly stable protecting groups, particularly resistant to protodeboronation.
-
Potassium Trifluoroborate Salts: Crystalline, air-stable solids that serve as convenient surrogates for boronic acids.
Comparative Data of Protecting Groups
The selection of an appropriate protecting group is critical for the success of a synthetic strategy. The following tables summarize key quantitative data for the most common protecting groups, providing a basis for comparison.
| Protecting Group | Structure | Key Advantages | Common Deprotection Conditions |
| Pinacol Ester | Readily available, generally stable to chromatography.[1] | Acidic or basic hydrolysis, oxidative cleavage (NaIO4), transesterification.[1][2] | |
| MIDA Ester | Highly stable to chromatography and a broad range of anhydrous reaction conditions.[3] | Mild aqueous base (e.g., 1M NaOH, NaHCO3).[3] | |
| TIDA Ester | Exceptionally stable to hydrolytic and nucleophilic cleavage, over 1000 times more stable than MIDA.[4][5] | Stronger basic conditions or specific reagents like TMSOK/pinacol.[6] | |
| dan Amide | Very stable under a wide range of conditions, including aqueous base.[7] | Acidic hydrolysis.[1] | |
| Trifluoroborate | Crystalline, highly stable to air and moisture, and oxidation.[8] | Hydrolysis with silica gel and water, or under acidic/basic conditions.[9] |
Table 1: Overview of Common Boronic Acid Protecting Groups
| Protecting Group | Protection Yield (%) | Protection Time (h) | Deprotection Yield (%) | Deprotection Time |
| Pinacol Ester | 80-95 | 2-12 | 85-99 | 0.5-24 h |
| MIDA Ester | 70-95 | 1-4 | 90-99 | < 10 min |
| TIDA Ester | High (not specified) | Not specified | Near-quantitative | < 10 min |
| dan Amide | 81 | 2 | High (not specified) | Not specified |
| Trifluoroborate | 65-98 | 1-24 | 70-99 | 1-24 h |
Table 2: Representative Yields and Reaction Times for Protection and Deprotection (Note: Yields and times are substrate-dependent and the values presented are representative ranges found in the literature).
Experimental Protocols
The following section provides detailed, step-by-step protocols for the protection and deprotection of boronic acids using the most common protecting groups.
Protocol 1: Pinacol Ester Protection
This protocol describes the formation of a pinacol boronate ester from an arylboronic acid.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add the arylboronic acid and pinacol.
-
Add anhydrous toluene or THF to the flask.
-
Heat the reaction mixture to reflux and stir for 2-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude pinacol boronate ester can often be used without further purification. If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Pinacol Ester Deprotection (via Diethanolamine Adduct)
This two-step protocol is effective for the deprotection of alkylpinacolyl boronate esters.[2]
Materials:
-
Pinacolyl boronate ester (1.0 equiv)
-
Diethanolamine (DEA) (1.1 equiv)
-
Anhydrous diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Filtration apparatus
Procedure: Step 1: Formation of the DEA Adduct
-
Dissolve the pinacolyl boronate ester in anhydrous diethyl ether in a flask.
-
Add diethanolamine to the solution. A white precipitate should form within minutes.
-
Stir the suspension at room temperature for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the white precipitate, wash it with cold diethyl ether, and dry it under vacuum to obtain the DEA-protected boronate.
Step 2: Hydrolysis to the Boronic Acid
-
Suspend the DEA-protected boronate in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir the mixture vigorously at room temperature for 20-30 minutes.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.
Protocol 3: MIDA Ester Protection
This protocol describes the formation of an N-methyliminodiacetic acid (MIDA) boronate ester. A mild method using MIDA anhydride simplifies the procedure by acting as an in-situ desiccant.[10]
Materials:
-
Boronic acid (1.0 equiv)
-
MIDA anhydride (1.1 equiv)
-
Anhydrous dimethylformamide (DMF) or other suitable solvent
-
Magnetic stirrer and heating source
Procedure:
-
To a clean, dry flask, add the boronic acid and MIDA anhydride.
-
Add anhydrous DMF and stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Upon completion, the MIDA boronate can often be isolated by precipitation upon addition of a non-polar solvent or by standard workup and purification by column chromatography.[3]
Protocol 4: MIDA Ester Deprotection
MIDA boronates are readily deprotected under mild basic conditions.[3]
Materials:
-
MIDA boronate (1.0 equiv)
-
1 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF) or other suitable organic solvent
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
Dissolve the MIDA boronate in THF.
-
Add an equal volume of 1 M aqueous NaOH solution.
-
Stir the biphasic mixture vigorously at room temperature. The deprotection is typically complete within 10 minutes.
-
Acidify the aqueous layer to a pH of approximately 2-3 with concentrated HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the free boronic acid.
Protocol 5: 1,8-Diaminonaphthalene (dan) Protection
This protocol details the protection of a boronic acid using 1,8-diaminonaphthalene.[11]
Materials:
-
Boronic acid (1.0 equiv)
-
1,8-Diaminonaphthalene (1.05 equiv)
-
Toluene
-
Magnetic stirrer and heating mantle with a reflux condenser
Procedure:
-
In a round-bottom flask, combine the boronic acid and 1,8-diaminonaphthalene.
-
Add toluene to the flask.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold toluene and dry under vacuum to obtain the dan-protected boronic acid. The reported yield for 3,5-dibromophenylboronic acid is 81%.[11]
Protocol 6: dan Amide Deprotection
The dan protecting group is typically removed under acidic conditions.[1]
Materials:
-
dan-protected boronic acid
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Suspend or dissolve the dan-protected boronic acid in a suitable organic solvent.
-
Add the aqueous acid solution and stir the mixture at room temperature until deprotection is complete (monitor by TLC).
-
Separate the layers. The diaminonaphthalene byproduct will be protonated and remain in the aqueous phase.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.
Protocol 7: Potassium Trifluoroborate Salt Formation
This one-pot procedure describes the conversion of an arylboronic acid to its corresponding potassium trifluoroborate salt.[8]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen difluoride (KHF2) (3.0-4.0 equiv)
-
Methanol/Water mixture (e.g., 4:1)
Procedure:
-
Dissolve the arylboronic acid in the methanol/water mixture.
-
Add solid potassium hydrogen difluoride to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The potassium trifluoroborate salt will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold methanol, and then with a non-polar solvent like diethyl ether.
-
Dry the crystalline product under vacuum.
Protocol 8: Potassium Trifluoroborate Deprotection
Trifluoroborate salts can be hydrolyzed back to boronic acids under mild conditions.[9]
Materials:
-
Potassium trifluoroborate salt (1.0 equiv)
-
Silica gel (1.0 equiv)
-
Water/Ethyl acetate mixture (1:1)
Procedure:
-
To a vial, add the potassium trifluoroborate salt and silica gel.
-
Add the water/ethyl acetate mixture.
-
Stir the suspension at room temperature. The reaction progress can be monitored by the disappearance of the solid trifluoroborate and the formation of the boronic acid (which can be monitored by TLC of the organic layer). Reaction times can vary from 1 to 24 hours depending on the substrate.[9]
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the boronic acid.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of protecting group strategies and the relationships between different protected forms of boronic acids.
Caption: General workflow for the protection and deprotection of boronic acids.
Caption: Relative stability and orthogonality of common boronic acid protecting groups.
Conclusion
The strategic use of protecting groups is indispensable for the successful application of boronic acid-containing molecules in complex organic synthesis. This guide provides a foundational understanding and practical protocols for the most common protecting groups. The choice of protecting group should be carefully considered based on the stability requirements of the synthetic route and the desired deprotection conditions. With the detailed protocols and comparative data provided, researchers, scientists, and drug development professionals can more effectively utilize these powerful synthetic tools.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Super-fast automated synthesis promises to make chemistry accessible to many more | Research | Chemistry World [chemistryworld.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. TCI Practical Example: Protection of the Boronic Acid with 1,8-Diaminonaphthalene | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize the homocoupling of boronic acids, a common side reaction in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in a Suzuki reaction?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (Ar¹-Ar¹). This unwanted reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product (Ar¹-Ar²), and complicates purification.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits promoting boronic acid homocoupling are the presence of dissolved oxygen and excess Palladium(II) species in the reaction mixture.[1][2][3] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.[4][5][6] Similarly, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[3][7]
Q3: Can the choice of boronic acid derivative affect the rate of homocoupling?
A3: Yes. The stability of the organoboron reagent is crucial. Standard boronic acids can be susceptible to decomposition. Utilizing more stable derivatives like boronic acid pinacol esters (Bpin) or MIDA boronates can suppress side reactions by ensuring a slower, more controlled release of the boronic acid during the catalytic cycle.[1]
Q4: How do ligands influence homocoupling?
A4: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), are known to accelerate the desired oxidative addition and reductive elimination steps.[8] This makes the main catalytic cycle more efficient and kinetically favorable, thereby outcompeting the homocoupling pathway.[8][9]
Troubleshooting Guide
This section addresses specific issues encountered during experiments and provides actionable solutions.
Problem: My analysis (TLC, LC-MS, GC-MS) shows a significant amount of a symmetrical biaryl byproduct, indicating high homocoupling.
Below are potential causes and systematic troubleshooting steps to mitigate this issue.
Cause 1: Presence of Oxygen
Oxygen is a known promoter of boronic acid homocoupling.[10] The reaction of O₂ with the Pd(0) catalyst generates a palladium peroxo complex that facilitates the unwanted dimerization.[4][5]
Solution: Rigorous Degassing and Inert Atmosphere
It is critical to remove dissolved oxygen from all solvents and maintain an inert atmosphere throughout the reaction.[1][7][10]
-
Experimental Protocol: Solvent Degassing
-
Sparge with Inert Gas: Vigorously bubble an inert gas (Argon or Nitrogen) through the solvent(s) for a minimum of 15-30 minutes before use. This is often referred to as sparging.[1][7] For reactions using water, ensure it is also thoroughly degassed.[1][2]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This is one of the most effective methods for removing dissolved gases.
-
Reaction Setup: Assemble your glassware while hot to remove adsorbed moisture and purge the entire apparatus with Argon or Nitrogen before adding reagents. Maintain a positive pressure of inert gas throughout the experiment.[1]
-
| Parameter | Condition | Homocoupling Product (%) | Reference |
| Dissolved O₂ | 3.3 ppm | 0.18% | --INVALID-LINK--[7] |
| Dissolved O₂ | 2.2 ppm | 0.18% | --INVALID-LINK--[7] |
| Dissolved O₂ | 0.5 ppm | 0.071% | --INVALID-LINK--[7] |
| Table 1: Effect of dissolved oxygen concentration on the formation of homocoupling dimer. |
Cause 2: High Concentration of Palladium(II) Species
Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without an efficient in-situ reduction to the active Pd(0) state can lead to a stoichiometric reaction with the boronic acid, causing homocoupling.[1][3][7]
Solution: Choice of Palladium Source and Additives
-
Use a Pd(0) Precatalyst: Whenever possible, use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the catalytic cycle starts with the correct oxidation state and minimizes the initial concentration of Pd(II).[1][8]
-
Add a Mild Reducing Agent: If using a Pd(II) source is necessary, the addition of a mild reducing agent can suppress homocoupling. Potassium formate (HCO₂K) has been shown to be effective.[7][11] It reduces Pd(II) to Pd(0) without interfering with the main catalytic cycle.[7]
| Condition | Homocoupling Product (%) | Reference |
| Without Potassium Formate | ~0.5% - 1.5% | --INVALID-LINK--[8] |
| With Potassium Formate | < 0.1% | --INVALID-LINK--[8] |
| Table 2: Effect of Potassium Formate on suppressing homocoupling when using a Pd(II) precatalyst. |
Cause 3: Suboptimal Base or Solvent System
The choice of base and solvent significantly impacts reaction kinetics and can influence the relative rates of cross-coupling versus homocoupling.[1][12] The base is required to activate the boronic acid for transmetalation.[13]
Solution: Screen Bases and Solvents
-
Base Selection: The strength and nature of the base are critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging or sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2] Run small-scale screening reactions to identify the optimal base for your specific substrate combination.
-
Solvent System: Aprotic solvents, often with some water, are common. Popular choices include Dioxane/H₂O, Toluene/H₂O, and THF/H₂O. The solvent mixture can affect the solubility of reagents and the stability of catalytic intermediates. For instance, in some systems, reducing the proportion of water in an aqueous-organic mixture can eliminate homocoupling.[12]
| Base | Solvent | General Recommendation |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DMF/H₂O | Good starting point for many standard couplings.[14] |
| K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | Often better for hindered or electron-deficient partners.[2] |
| KOtBu | Toluene, THF | Strong base, can be effective but may promote other side reactions. |
| Table 3: Common Base and Solvent Combinations for Suzuki Reactions. |
Visual Guides and Workflows
Reaction Pathway Diagram
This diagram illustrates the desired Suzuki-Miyaura catalytic cycle in contrast to the oxygen-mediated homocoupling side reaction.
Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving high homocoupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
purification of crude product from (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid coupling
Technical Support Center: Purification of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for the purification of Suzuki coupling products. This guide is tailored for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions arising during the post-reaction work-up and purification process.
Q1: My crude product is a dark-colored oil or solid. What is causing this discoloration and how can I remove it?
A1: The dark color is typically due to residual palladium catalyst, which may be present as heterogeneous palladium black or soluble Pd(II) species.[1] Effective removal is crucial, especially for pharmaceutical applications.[2]
-
For Heterogeneous Palladium (Insoluble):
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Filtration through Celite: A common first step is to dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite (1-2 cm thick) on a sintered glass funnel.[3][4] This will trap insoluble palladium particles.[3] Wash the Celite pad with additional solvent to ensure complete recovery of your product.[3]
-
-
For Homogeneous Palladium (Soluble):
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Metal Scavengers: If the filtrate is still colored, soluble palladium is likely present.[1] Using solid-supported metal scavengers (e.g., thiol-based silica) can be highly effective. The crude product solution is stirred with the scavenger, which binds to the palladium, and is then removed by filtration.[2]
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Activated Carbon: Stirring the solution with activated carbon can also adsorb soluble palladium, which is then filtered off.[5]
-
Q2: I'm observing a significant amount of a homocoupling byproduct. How can I separate it from my desired product?
A2: Homocoupling of the boronic acid starting material is a frequent side reaction, often promoted by the presence of oxygen or the use of Pd(II) precatalysts.[2][6][7] The resulting symmetrical biaryl can be challenging to separate due to similar polarity to the desired product.[2]
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Meticulous Column Chromatography: This is often the most effective method.[2]
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.[2]
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Shallow Gradient: Employ a shallow solvent gradient during column chromatography to maximize the resolution between the product and the homocoupling byproduct.[2]
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[2] Experiment with different solvent systems. For biphenyl carboxylic acid derivatives, systems like aqueous ethanol or benzene/petroleum ether have been reported to be effective.[8]
Q3: How do I remove unreacted boronic acid starting material from my crude product?
A3: Unreacted boronic acids can often be removed with a simple liquid-liquid extraction procedure.
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Basic Aqueous Wash: During the work-up, wash the organic layer containing your crude product with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃).[2] The acidic boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer.[2][9] This is a common and effective method for purifying boronic acids and their derivatives.[10]
Q4: My product appears to be an oil and will not crystallize. What should I do?
A4: The inability to crystallize can be due to the presence of impurities inhibiting the process or the product being intrinsically an oil at room temperature.[2]
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Purify by Chromatography: If crystallization fails, column chromatography is the most suitable purification method for oils or low-melting solids.[2][11]
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Induce Crystallization: If you suspect impurities are the issue, first attempt further purification by chromatography.[2] If the purified product is still an oil, you can try to induce crystallization by:
Q5: Purification by silica gel column chromatography is leading to low recovery of my boronic acid product. What is happening?
A5: Boronic acids can be challenging to purify by standard silica gel chromatography because they can strongly adsorb to the acidic silica, leading to tailing and poor recovery.[12][13]
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Use Treated Silica Gel: Consider using silica gel that has been pre-treated with boric acid to reduce the Lewis acidity of the stationary phase.[13]
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Convert to a Boronate Ester: Boronate esters (e.g., pinacol esters) are generally more stable and less polar than their corresponding boronic acids, making them easier to handle and purify by silica gel chromatography.[12][13]
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Alternative Chromatography: Explore other options like neutral alumina chromatography or reverse-phase chromatography.[10]
Data Presentation
The choice of purification technique and the specific conditions can significantly impact the purity and yield of the final product. The tables below provide a summary of common techniques and starting conditions.
Table 1: Common Purification Techniques for Suzuki Coupling Products
| Purification Method | Target Impurities | Key Considerations |
| Aqueous Work-up (Basic Wash) | Unreacted Boronic Acid, Inorganic Salts | Highly effective for removing acidic impurities.[2][9] |
| Filtration through Celite | Heterogeneous Palladium Catalyst | A standard first step to remove insoluble palladium black.[3][4] |
| Adsorption on Scavengers/Carbon | Soluble Palladium Catalyst | Effective for removing trace amounts of dissolved palladium.[1][5] |
| Column Chromatography | Homocoupling Byproducts, Unreacted Halide | Requires careful solvent system selection for optimal separation.[2] |
| Recrystallization | Homocoupling Byproducts, Other Organic Impurities | Product must be a solid; requires finding a suitable solvent system.[2][11] |
Table 2: Suggested Starting Solvent Systems for Purification
| Technique | Solvent System (Starting Point) | Notes |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | A versatile system for a wide range of polarities. Adjust gradient based on TLC. |
| Dichloromethane / Methanol (gradient) | Useful for more polar compounds. | |
| Recrystallization | Ethanol / Water | A common mixed-solvent system for moderately polar solids.[8][11] |
| Toluene or Benzene / Hexane or Pet. Ether | Good for nonpolar to moderately polar aromatic compounds.[8] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Palladium Removal
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Cool Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[14][15]
-
Filter (if necessary): If visible black precipitate (palladium black) is present, filter the mixture through a pad of Celite. Wash the Celite pad with the same organic solvent to ensure all product is collected.[16]
-
Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.
-
Basic Wash: Wash the organic layer with a 1M aqueous solution of Na₂CO₃ or NaOH to remove unreacted boronic acid.[2]
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Water/Brine Wash: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.[16]
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[15]
Protocol 2: Purification by Flash Column Chromatography
-
Prepare Silica Gel: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Load Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elute: Begin elution with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.[2]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[15]
Protocol 3: Purification by Recrystallization
-
Select Solvent: Choose a suitable solvent or mixed-solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethanol/water).[11]
-
Dissolve Crude Product: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent (e.g., ethanol) required to fully dissolve it.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
Mixed Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then cool as described above.[11]
-
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.[11]
-
Dry: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: A decision-making flowchart for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid in their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Q1: I am experiencing very low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?
A1: A low or nonexistent yield in a Suzuki-Miyaura coupling reaction can stem from several factors. The first parameters to verify are the quality of your reagents and the reaction setup. Ensure the boronic acid has not degraded; they can be unstable under certain conditions.[1][2] Key areas to troubleshoot include:
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Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that your solvents were adequately degassed.[1][3]
-
Reagent Quality: Verify the purity of your this compound, aryl halide, and base.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical and often specific to the substrates.[1] For sterically hindered or electronically challenging substrates, consider using more specialized catalysts like Buchwald-type precatalysts.[3]
-
Base Selection: The choice and quality of the base are crucial. Finely powdered bases like K₃PO₄ or K₂CO₃ are often used to ensure better mixing and reactivity in the biphasic system.[3][4]
-
Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature for your specific catalyst and solvent system. Temperatures for these couplings typically range from 80–110 °C.[3]
Q2: My reaction has stalled and is not proceeding to completion, even with extended reaction times. What could be the issue?
A2: Incomplete reactions are a common issue. Potential causes include catalyst deactivation or insufficient reagent amounts.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. You might consider adding a second portion of the catalyst.
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Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.2–1.5 equivalents) relative to the limiting reagent (often the aryl halide).[3]
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Mixing: In biphasic solvent systems (e.g., Toluene/Water), vigorous stirring is essential to ensure efficient transfer of reagents between the phases.[3][4]
Q3: I am observing a significant amount of homocoupling of the boronic acid. How can I minimize this side reaction?
A3: Homocoupling of boronic acids is a frequent side reaction, often promoted by the presence of oxygen which can lead to the formation of Pd(II) species that facilitate this pathway.[1][2]
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Strictly Inert Conditions: The most critical step is to rigorously exclude oxygen from your reaction.[1] This involves thorough degassing of solvents and maintaining a positive pressure of an inert gas.
-
Catalyst Choice: Using a Pd(0) precatalyst can be advantageous over a Pd(II) salt, as it reduces the initial concentration of Pd(II).[1]
-
Ligand Selection: Bulky electron-rich ligands can often suppress homocoupling.[1]
-
Stoichiometry and Base: Adjusting the stoichiometry of the reactants or the choice of base can also help minimize the formation of homocoupling byproducts.[1]
Frequently Asked Questions (FAQs)
Q4: What is the best solvent system for a Suzuki-Miyaura reaction with this compound?
A4: The optimal solvent is substrate-dependent, but several systems are commonly and successfully employed for Suzuki-Miyaura couplings. The choice of solvent can significantly impact catalyst stability, reagent solubility, and the overall reaction mechanism.[4] Often, a mixture of an organic solvent and water is used to dissolve both the organic reagents and the inorganic base.[4]
Q5: How does the polarity of the solvent affect the reaction?
A5: Solvent polarity can influence the reaction's outcome. For instance, polar aprotic solvents like acetonitrile can be effective.[4] The protic nature of alcohols, often in aqueous mixtures, can also facilitate the reaction and lead to high yields.[4] The key is to ensure adequate solubility for all components of the reaction. Phenylboronic acid, a related compound, generally shows higher solubility in more polar solvents like ethers and ketones.[5]
Q6: My this compound is poorly soluble in the chosen solvent. What can I do?
A6: Poor solubility can hinder the reaction. If the boronic acid is not dissolving, you can try:
-
Switching Solvents: Refer to the table below for common solvent systems. A mixture like 1,4-Dioxane/Water or THF/Water often provides good solubility for a wide range of reagents.[4]
-
Formation of a Boronate Ester: In some cases, converting the boronic acid to a more soluble boronate ester (e.g., a pinacol ester) can be beneficial. These are often more stable and easier to handle.[6]
-
Diethanolamine Adduct: Another strategy is to form a diethanolamine adduct, which can then be used directly in the coupling reaction, often in protic solvents.[3]
Data Presentation
Table 1: Summary of Common Solvents for Suzuki-Miyaura Coupling and Their General Effects
| Solvent System | Typical Base | General Observations | Expected Yield |
| 1,4-Dioxane / Water | K₃PO₄, K₂CO₃ | Provides good solubility for both organic and inorganic reagents. A robust and widely applicable system.[4] | Good to Excellent[4] |
| Toluene / Water | K₃PO₄, Cs₂CO₃ | Suitable for reactions requiring higher temperatures. Requires efficient stirring due to the biphasic nature.[4] | Good to High[4] |
| Tetrahydrofuran (THF) / Water | K₂CO₃, NaOH | A versatile solvent system effective for a range of cross-coupling reactions.[4] | Good[4] |
| Alcohols (Methanol, Ethanol) / Water | Na₂CO₃, K₂CO₃ | The protic nature can facilitate the reaction. A 3:2 MeOH:H₂O mixture has been shown to be effective.[4] | Potentially High[4] |
| Acetonitrile (ACN) | K₂CO₃, CsF | A polar aprotic solvent that can be used under both anhydrous and aqueous conditions.[4] | Moderate to Good[4] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
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Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]
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Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Synthesis of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Question: My Suzuki coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Suzuki coupling for this synthesis can stem from several factors. A common issue is the presence of impurities in the starting materials or reagents, which can poison the palladium catalyst.[1] Another significant factor is the occurrence of side reactions, such as protodeboronation or homocoupling of the boronic acid.[2][3]
To troubleshoot this, consider the following:
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Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.[3]
-
Reagent Quality: Use high-purity starting materials and dry solvents. Commercially available boronic acids can contain significant amounts of their corresponding trimeric anhydrides (boroxines), which may be less reactive.[4]
-
Catalyst and Ligand Choice: For electron-deficient systems, the choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands can enhance the rate of the desired cross-coupling.[3]
-
Base Selection: The base plays a critical role in the catalytic cycle. Screening different bases, such as carbonates versus phosphates, may improve the yield.[3]
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Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. Careful optimization of the reaction temperature is recommended.[3]
Problem 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC and complex NMR spectra. What are the likely impurities and how can I minimize their formation?
Answer:
The most common impurities in the synthesis of this compound are typically starting materials, homocoupling products, and protodeboronation products.
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. This could be due to catalyst deactivation, insufficient reaction time, or non-optimal reaction temperature.
-
Homocoupling Product (Dimethyl 4,4'-biphenyldicarboxylate): This impurity arises from the self-coupling of two molecules of the boronic acid precursor.[3] This is particularly prevalent with electron-deficient boronic acids and can be promoted by the presence of oxygen or the use of Pd(II) precatalysts.[3][5] To minimize this, ensure thorough degassing of the reaction mixture and consider using a Pd(0) catalyst.
-
Protodeboronation Product (Methyl 4-phenylbenzoate): This impurity results from the cleavage of the C-B bond and its replacement with a C-H bond.[2] This side reaction is often base-catalyzed and can be influenced by the reaction conditions.[2] Using boronic esters (e.g., pinacol esters) as coupling partners can sometimes mitigate protodeboronation.[2]
-
Boroxine: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4][6] While not always detrimental to the subsequent reaction, their presence can complicate analysis. Dissolving the sample in a coordinating solvent like methanol-d4 for NMR analysis can help break up the boroxine.[6]
Problem 3: Difficulty in Purifying the Final Product
Question: I am having trouble obtaining a pure sample of this compound. What purification strategies are most effective?
Answer:
Purification of arylboronic acids can be challenging due to their physical properties.
-
Recrystallization: This is often a viable method for purifying boronic acids. Experiment with different solvent systems, such as hot water or ethanol/water mixtures.[7]
-
Column Chromatography: While boronic acids can be difficult to purify by standard silica gel chromatography due to their polarity and potential for degradation on silica, it is still a possible method.[7] Using a modified eluent system, such as DCM/MeOH with a small amount of aqueous ammonia, may be effective.[7] Alternatively, reversed-phase chromatography (C18) can be employed.[7]
-
Acid-Base Extraction: An alternative purification strategy involves converting the boronic acid to its corresponding boronate salt.[8] By treating the crude product with a base (e.g., NaOH), the resulting water-soluble salt can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method is the Suzuki-Miyaura cross-coupling reaction.[9] A common approach involves coupling methyl 4-bromobenzoate with a suitable biphenyl boronic acid precursor or by performing a Miyaura borylation on a substituted biphenyl halide.[1][10]
Q2: How can I confirm the presence of impurities in my sample?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: 1H NMR can be used to identify and quantify impurities by comparing the integration of signals from the product and the impurities.[4] 11B NMR is particularly useful for distinguishing between the boronic acid and its boroxine anhydride.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your sample and quantifying the levels of different components.[11]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique can help identify the molecular weights of impurities, aiding in their structural elucidation.[11]
Q3: Can the methyl ester group be hydrolyzed during the synthesis or workup?
A3: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially under strongly basic or acidic conditions during the reaction or workup.[12] It is important to carefully control the pH during aqueous workup procedures.
Q4: What are boroxines and are they problematic?
A4: Boroxines are the trimeric anhydrides of boronic acids, formed by the loss of three molecules of water from three molecules of boronic acid.[4] While they are in equilibrium with the monomeric boronic acid in the presence of water, their presence can sometimes lead to lower reactivity in coupling reactions and can complicate NMR analysis by causing peak broadening.[4][6]
Data Presentation
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity | Potential Origin | 1H NMR Signals (Anticipated) | Mass Spectrometry (m/z) |
| Methyl 4-phenylbenzoate | Protodeboronation of the product | Aromatic protons of the biphenyl system, singlet for the methyl ester | [M+H]+ ~213.09 |
| Dimethyl 4,4'-biphenyldicarboxylate | Homocoupling of a precursor like methyl 4-boronobenzoate | Symmetrical aromatic proton signals, singlet for the two methyl esters | [M+H]+ ~271.09 |
| (4'-(Carboxy)-[1,1'-biphenyl]-4-yl)boronic acid | Hydrolysis of the methyl ester | Absence of the methyl ester singlet, potentially broader aromatic signals | [M+H]+ ~243.06 |
| Boroxine of the product | Dehydration of the boronic acid | Broadened aromatic and B-OH signals | [M+H]+ of trimer minus 3H2O |
| Unreacted Starting Materials | Incomplete reaction | Signals corresponding to the specific starting materials used | Corresponding molecular ions |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Analysis of Product Purity
This is a general method and may need to be adapted.[11]
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute this stock to a working concentration of approximately 0.1 mg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).[11]
-
Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like 0.1% formic acid.[11]
-
Gradient: A typical gradient might be 5% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the biphenyl system (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the relative purity of the product.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Impurity formation pathways in the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. CCCC 2000, Volume 65, Issue 10, Abstracts pp. 1609-1618 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Technical Support Center: Accelerating Sluggish Suzuki Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize sluggish or low-yielding Suzuki couplings. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance your reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is very slow or has stalled. What are the most common initial checks I should perform?
A1: When a Suzuki coupling fails or proceeds slowly, begin by systematically assessing these key parameters:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1][2][3]
-
Reagent Quality:
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially with improper storage. Ensure they are fresh and have been stored under an inert atmosphere.[1]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. The purity of your base is also crucial.[1]
-
Boronic Acid/Ester Quality: Impurities in the boronic acid can poison the palladium catalyst or lead to side reactions.[4] Boronic acids can also decompose or oligomerize upon storage.[5][6]
-
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If your reaction is sluggish at a lower temperature (e.g., 80°C), a moderate increase may improve the yield. However, excessive heat can lead to catalyst decomposition.[1][2]
-
Stirring: Ensure efficient stirring, especially in biphasic reaction mixtures, to maintain a homogeneous mixture and facilitate phase transfer.[1][7]
Q2: I'm observing a significant amount of starting material remaining. How can I improve the conversion?
A2: Incomplete conversion can be due to several factors related to catalyst activity and reaction conditions. Consider the following:
-
Catalyst Deactivation: This can be caused by insufficient ligand, high temperatures, or impurities. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) and proper mixing.[1]
-
Ligand Choice: For challenging substrates, such as electron-rich aryl halides or sterically hindered partners, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can often improve performance.[7][8]
-
Base Strength and Solubility: The base must be strong enough and sufficiently soluble in the reaction medium to activate the boronic acid for transmetalation.[1] If your base has low solubility, consider a different base or solvent system.
-
Solvent System: The solvent plays a key role in solubilizing the reagents and stabilizing the catalytic species. Common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water.[1]
Q3: What are common side reactions in sluggish Suzuki couplings, and how can I minimize them?
A3: Sluggish reactions can be prone to side reactions that consume starting materials and reduce the yield of the desired product.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue, especially with electron-deficient or heteroaryl boronic acids.[1][8] To mitigate this:
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid or the aryl halide. The primary cause is often the presence of oxygen.[1]
-
Dehalogenation: The aryl halide substrate is reduced, replacing the halide with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion
If your reaction shows low or no conversion of starting materials, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no conversion in Suzuki couplings.
Issue 2: Significant Side Product Formation
If you are observing significant side products, this guide can help you identify and mitigate the issue.
Caption: Logical steps to address common side reactions in Suzuki couplings.
Data Presentation: Parameter Optimization
The following tables summarize key reaction parameters that can be adjusted to improve the kinetics of sluggish Suzuki couplings.
Table 1: Comparison of Common Bases for Suzuki Couplings
| Base | Strength | Common Solvents | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | 2.0 | A common and reliable choice for many standard couplings.[8] |
| K₃PO₄ | Mild | Toluene, Dioxane | 2.0 - 3.0 | Excellent for base-sensitive substrates and can minimize protodeboronation.[8] |
| Cs₂CO₃ | Strong | Dioxane, THF | 2.0 | Often provides superior results but is more expensive.[8] |
| NaOH | Strong | Toluene/H₂O | 2.0 | Strong base, carries a risk of promoting side reactions with sensitive substrates.[8] |
| KF | Mild | Toluene, THF | 3.0 | A mild base option that can be effective, particularly in anhydrous conditions.[9] |
| NaOtBu | Very Strong | Toluene, Dioxane | 1.5 - 2.0 | Can be effective for very challenging couplings but is not compatible with many functional groups. |
Table 2: Effect of Ligand Choice on Sluggish Couplings
| Ligand Type | Example(s) | Key Characteristics | Best Suited For |
| Simple Phosphines | PPh₃, PCy₃ | Less bulky, moderately electron-donating. | Simple, unhindered substrates. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich monophosphine ligands. | Sterically hindered and electron-rich/deficient aryl chlorides and bromides.[8][10] |
| Bidentate Phosphines | dppf, Xantphos | Can stabilize the palladium center. | Can be effective in specific cases, but bulky monophosphines are often more general. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, often more thermally stable than phosphines. | Challenging couplings, including those with aryl chlorides. |
Table 3: Impact of Microwave Irradiation on Reaction Time
| Coupling Partners | Conventional Heating | Microwave Heating | Fold Rate Increase | Reference |
| 4-Bromoanisole + Phenylboronic acid | 8 hours @ 100°C | 10 minutes @ 120°C | 48 | [11] |
| Various aryl halides and boronic acids | Hours | Minutes | Significant reduction | [12][13] |
Microwave heating can dramatically reduce reaction times by efficiently heating the metallic catalyst and polar components of the reaction mixture.[12]
Experimental Protocols
Protocol 1: General Procedure for a Sluggish Suzuki Coupling
This protocol provides a robust starting point for optimizing a sluggish reaction.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][3]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction Execution: Place the reaction vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
For particularly stubborn reactions, microwave irradiation can provide a significant rate enhancement.
-
Vessel Preparation: In a microwave-safe reaction vial with a stir bar, combine the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K₂CO₃, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., water/ethanol mixture).[12]
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).[11][13]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes in Suzuki coupling and a logical workflow for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Substituted Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using substituted boronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield with Sulfur-Containing Boronic Acids (e.g., Thiopheneboronic Acid)
Question: My Suzuki-Miyaura reaction with a thiophene-containing boronic acid is resulting in a low yield or failing completely. What is the likely cause and how can I resolve it?
Answer: The primary cause is often catalyst poisoning by the sulfur atom in the thiophene ring.[1] Palladium catalysts are susceptible to poisoning by sulfur compounds, which can strongly adsorb to the catalyst's surface and block active sites.[1]
Troubleshooting Steps:
-
Protect the Sulfur Moiety: If your boronic acid contains a free thiol (-SH) group, it is crucial to protect it before the coupling reaction. The 2-methoxyisobutyryl group is a suitable protecting group for these conditions.[1]
-
Use Specialized Ligands: Employing bulky, electron-rich phosphine ligands can sometimes mitigate the poisoning effect.
-
Slow Addition of Boronic Acid: A "slow-release" strategy, where the boronic acid is added slowly over the course of the reaction, can be beneficial by maintaining a low concentration of the poisoning species at any given time.[1]
-
Catalyst Regeneration: In some instances, a sulfur-poisoned palladium catalyst can be regenerated through oxidative treatments, such as heating in air or treating with oxidizing agents like sodium hypochlorite.[1]
Issue 2: Reaction Stalls or Fails with Sterically Hindered Boronic Acids (e.g., ortho-Substituted Arylboronic Acids)
Question: I am observing very slow reaction rates or incomplete conversion when using a sterically hindered boronic acid. How can I improve my reaction outcome?
Answer: Steric hindrance around the boronic acid group can impede the transmetalation step of the catalytic cycle, leading to poor reaction efficiency.
Troubleshooting Steps:
-
Select Appropriate Ligands: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is often essential for coupling sterically hindered substrates. These ligands can accelerate both oxidative addition and reductive elimination.
-
Optimize Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to overcome the steric barrier.
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) and an appropriate anhydrous solvent (e.g., dioxane, toluene) is critical.
Issue 3: Significant Protodeboronation Leading to Low Yield
Question: I am observing a significant amount of arene byproduct resulting from the cleavage of the C-B bond of my boronic acid. How can I minimize this side reaction?
Answer: Protodeboronation is a common side reaction, especially with electron-rich heterocyclic or vinyl boronic acids, and is often accelerated by the presence of water and strong bases.[2]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Switching to anhydrous solvents and reagents can significantly reduce protodeboronation by eliminating the primary proton source.
-
Employ Milder Bases: Strong bases can promote protodeboronation. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Slow-Release Strategy: Utilizing air-stable boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates allows for the slow release of the boronic acid in situ. This maintains a low concentration of the reactive boronic acid, minimizing its decomposition.
Frequently Asked Questions (FAQs)
Q1: Why are electron-donating or electron-withdrawing groups on the boronic acid important?
A1: The electronic nature of the substituent on the boronic acid significantly impacts the rate of transmetalation. Generally, electron-donating groups enhance the nucleophilicity of the organic group, facilitating its transfer to the palladium center and often leading to higher reaction yields.[3] Conversely, electron-withdrawing groups can decrease the nucleophilicity, potentially slowing down the reaction.[3] However, the overall effect also depends on the other reaction components and conditions.
Q2: What is the "slow-release" strategy and when should I use it?
A2: The slow-release strategy involves using a protected form of the boronic acid, such as a MIDA boronate, which gradually hydrolyzes under the reaction conditions to release the active boronic acid.[4] This approach is particularly useful for unstable boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl derivatives, which are prone to decomposition via protodeboronation or oxidation.[4] By maintaining a low concentration of the free boronic acid, its degradation is minimized while still allowing for efficient cross-coupling.[4]
Q3: Can I use boronic esters directly in Suzuki-Miyaura coupling?
A3: Yes, boronic esters, such as pinacol esters, are commonly used in Suzuki-Miyaura coupling. They are often more stable and easier to handle and purify than the corresponding boronic acids.[5] The reaction conditions, particularly the choice of base and the presence of water, will influence the in situ hydrolysis of the ester to the active boronate species.
Q4: What are the signs of catalyst deactivation during my reaction?
A4: Signs of catalyst deactivation include a reaction that starts but then stalls, leaving significant amounts of starting material, a change in the color of the reaction mixture (e.g., formation of palladium black), or the formation of side products from undesired pathways like homocoupling.
Data Presentation
Table 1: Comparison of Yields with Electron-Donating vs. Electron-Withdrawing Substituted Boronic Acids in Suzuki-Miyaura Coupling
| Aryl Boronic Acid Substituent | Electronic Nature | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-CF₃ | Electron-Withdrawing | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 |
| 4-CN | Electron-Withdrawing | 4-Chlorotoluene | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 92 |
| 4-F | Electron-Withdrawing | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide (1.0 equiv)
-
Hindered boronic acid (1.5 equiv)
-
Anhydrous dioxane or toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the bulky phosphine ligand (4 mol%).
-
Add the hindered aryl bromide (1.0 mmol), the hindered boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: General Procedure for the Protection of a Thiol-Containing Boronic Acid Precursor
This protocol describes the protection of a thiol group in a molecule that will subsequently be converted to a boronic acid or used in a coupling reaction where the boronic acid moiety is already present.
Materials:
-
Thiol-containing compound (e.g., 4-bromobenzenethiol) (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
2-Ethylhexyl acrylate (1.1 mmol)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the thiol-containing compound in THF, add a catalytic amount of DBU.
-
Add 2-ethylhexyl acrylate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting protected thioether can often be used in the subsequent Suzuki-Miyaura coupling without further purification.[1]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling Using a MIDA Boronate (Slow-Release Strategy)
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
MIDA boronate (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane/Water (5:1 mixture)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, MIDA boronate, palladium catalyst, ligand, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 60-100 °C and stir for the required time (typically 6-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields with sulfur-containing boronic acids.
Caption: Experimental workflow for the slow-release strategy using MIDA boronates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
comparative reactivity of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid vs other boronic acids
A Comparative Guide to the Reactivity of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid and Other Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the selection of an appropriate boronic acid is paramount to achieving optimal reaction outcomes. This guide provides an objective comparison of the reactivity of this compound with other commonly employed boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The performance is evaluated based on reported reaction yields, and this guide provides supporting experimental data and protocols to inform your synthetic strategies.
Comparative Reactivity Analysis
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally enhance the rate of transmetalation, the rate-determining step for electron-poor aryl halides, by increasing the nucleophilicity of the carbon atom attached to boron. Conversely, electron-withdrawing groups can decrease the nucleophilicity, potentially slowing down this step. However, the overall reaction efficiency is a complex interplay of factors including the nature of the catalyst, base, solvent, and the coupling partner.
The following table summarizes the performance of this compound in comparison to Phenylboronic acid (an unsubstituted standard), (4-methoxyphenyl)boronic acid (containing an electron-donating group), and 4-formylphenylboronic acid (containing an electron-withdrawing group).
Table 1: Comparative Performance of Selected Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Structure | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Chlorobenzene | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 12 | 92%[1] | |
| Phenylboronic acid | 4-chlorobenzaldehyde | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 12 | 88%[1] | |
| (4-methoxyphenyl)boronic acid | 2-Bromo-4-methylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92% | |
| 4-formylphenylboronic acid | 4-Iodotoluene | Tryptophan based copper(II) polymer | K₂CO₃ | DMF | 100 | 12 | 95% |
Note: The data presented is compiled from different studies, and direct comparison of yields should be considered with caution due to variations in reaction conditions.
From the data, this compound demonstrates high reactivity, affording an excellent yield in the coupling with chlorobenzene. The methoxycarbonyl group, being electron-withdrawing, might be expected to reduce reactivity; however, the extended biphenyl system and the specific catalytic system employed likely contribute to the observed high efficiency.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, arylboronic acid, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2][3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Overview
The following diagram outlines a typical workflow for carrying out a Suzuki-Miyaura coupling reaction in a research setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
References
A Comparative Guide to the Spectroscopic Analysis of Products from (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic Acid Reactions
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl and terphenyl structures is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds. This guide provides a comparative analysis of the reaction products derived from (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, offering insights into its performance against alternative boronic acid reagents, supported by representative experimental data and detailed protocols.
Performance Comparison in Suzuki-Miyaura Coupling
This compound is a valuable building block for the synthesis of extended aromatic systems, such as terphenyls, which are prevalent in liquid crystals and as scaffolds in pharmaceutical compounds. Its reactivity and the spectroscopic characteristics of its products are critical for reaction monitoring and product validation.
To provide a clear comparison, we will consider a representative Suzuki-Miyaura reaction between an aryl boronic acid and an aryl halide, specifically the coupling with 4-bromoanisole to yield a methoxy-substituted terphenyl derivative.
Table 1: Comparison of Spectroscopic Data for Suzuki-Miyaura Coupling Products
| Feature | Product from this compound | Product from 4-Methoxyphenylboronic acid (Alternative) |
| Product Name | Methyl 4''-methoxy-[1,1':4',1''-terphenyl]-4-carboxylate | 4-Methoxybiphenyl |
| Structure | Structure of Methyl 4''-methoxy-[1,1':4',1''-terphenyl]-4-carboxylate | Structure of 4-Methoxybiphenyl |
| Yield | Typically good to excellent, dependent on conditions | Generally high yields reported[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected aromatic protons in the range of δ 7.0-8.2 ppm, a singlet for the methoxy group around δ 3.9 ppm, and a singlet for the methyl ester around δ 3.9 ppm. Specific shifts and coupling constants would be consistent with a para-substituted terphenyl structure. | δ 7.56-7.51 (m, 4H, Ar-H), 7.41 (t, J = 8.0 Hz, 2H, Ar-H), 7.32-7.28 (m, 1H, Ar-H), 7.00-6.96 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons, the ester carbonyl carbon (~167 ppm), and the methoxy and methyl ester carbons (~52-55 ppm). | Not explicitly found, but would show characteristic peaks for a substituted biphenyl. |
| Mass Spec. (HRMS) | Calculated m/z for C₂₁H₁₈O₃ would be readily confirmed. | For a related compound, 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde, the calculated m/z is 212.0837, found [M+1] = 213.0908[2]. |
Alternative Boronic Acid Reagents
While boronic acids are workhorses in Suzuki-Miyaura coupling, they can have limitations such as instability and propensity for side reactions. Alternatives like potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability and handling properties.
Table 2: Qualitative Comparison of Boronic Acid Reagents
| Reagent Type | This compound | Potassium Aryltrifluoroborates |
| Stability | Moderate; can undergo protodeboronation. | High; crystalline solids, stable to air and moisture. |
| Handling | Standard laboratory handling. | Easier to handle due to higher stability. |
| Reactivity | Good reactivity under standard Suzuki-Miyaura conditions. | Readily participate in high-yielding couplings. |
| Purification | Standard chromatographic methods. | Can sometimes simplify purification due to cleaner reactions. |
Experimental Protocols
Below are detailed methodologies for a representative Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.[1]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 0.5 mmol)
-
This compound (0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.25 mol%)
-
Diisopropylamine ((i-Pr)₂NH, 1.0 mmol)
-
Water (1.0 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
In a sealed tube, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), Pd(OAc)₂ (0.25 mol%), and diisopropylamine (1.0 mmol).
-
Add water (1.0 mL) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add brine (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired terphenyl derivative.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Product Analysis
The following diagram outlines a typical workflow for the synthesis and analysis of the reaction products.
References
A Comparative Guide to Cross-Coupling Alternatives for (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Cross-Coupling Methodologies Beyond the Suzuki Reaction.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. Its success is attributed to the use of generally stable and readily available boronic acids, mild reaction conditions, and tolerance to a wide range of functional groups. However, the landscape of cross-coupling chemistry offers a diverse array of alternative methods that can be advantageous under specific circumstances, particularly when dealing with complex molecules like (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid. This guide provides an objective comparison of prominent alternatives to the Suzuki coupling—namely the Chan-Lam, Heck, and Sonogashira reactions—for this specific biphenyl boronic acid, supported by experimental data from analogous systems.
Executive Summary of Cross-Coupling Methods
While the Suzuki coupling remains a highly reliable method for C-C bond formation, alternative reactions offer unique capabilities for forming C-N, C-O, and other C-C bonds, expanding the synthetic possibilities from a common boronic acid intermediate. The Chan-Lam coupling provides a direct route to arylamines and ethers under mild, often aerobic conditions. The Heck reaction enables the arylation of olefins, and the Sonogashira coupling facilitates the synthesis of aryl alkynes. The choice of method will ultimately depend on the desired final product and the specific functional groups present in the coupling partners.
Comparative Performance Data
The following tables summarize quantitative data for the Suzuki coupling and its alternatives. It is important to note that while data for the Suzuki coupling of a closely related substrate is available, the data for the alternative methods are based on structurally similar arylboronic acids due to a lack of published results for the specific target molecule. These should be considered as representative examples to guide reaction design.
Table 1: Suzuki Coupling Reaction of a Biphenyl Boronic Acid Derivative
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
Table 2: Alternative Cross-Coupling Reactions with Structurally Similar Arylboronic Acids
| Coupling Method | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chan-Lam Amination | Aniline | Cu(OAc)₂ (10) | Pyridine (2 equiv.) | - | CH₂Cl₂ | Room Temp. | 48 | ~85 |
| Oxidative Heck Reaction | Methyl Acrylate | Pd(OAc)₂ (5) | - | NBS (0.3 equiv.) | Toluene | 25 | 12 | 76 |
| Sonogashira-type Coupling | Phenylacetylene | Pd(dppf)Cl₂ (3) | - | Ag₂O (1.5 equiv.), K₂CO₃ (2 equiv.) | Toluene | 60 | 12 | ~90 |
Experimental Protocols
Detailed methodologies for the Suzuki coupling and its alternatives are provided below. These protocols are based on published procedures for similar substrates and may require optimization for this compound.
Suzuki Coupling Protocol
This protocol is adapted from a standard procedure for the synthesis of biaryl compounds.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam Amination Protocol
This protocol is a general procedure for the copper-catalyzed N-arylation of amines with arylboronic acids.[1][2][3]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a reaction flask, add this compound, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add dichloromethane, followed by the amine and pyridine.
-
Stir the reaction mixture, open to the air, at room temperature for 48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography.
Oxidative Heck Reaction Protocol
This protocol describes a palladium-catalyzed oxidative coupling of an arylboronic acid with an olefin.
Materials:
-
This compound (1.0 equiv)
-
Olefin (e.g., methyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
N-Bromosuccinimide (NBS, 0.3 equiv)
-
Toluene
Procedure:
-
In a reaction vessel, dissolve this compound, the olefin, and NBS in toluene.
-
Add Pd(OAc)₂ to the solution.
-
Stir the mixture at 25 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira-Type Coupling Protocol
This protocol outlines a palladium- and silver-co-catalyzed coupling of an arylboronic acid with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Silver(I) oxide (Ag₂O, 1.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
Procedure:
-
To a Schlenk flask, add this compound, Pd(dppf)Cl₂, Ag₂O, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene and the terminal alkyne.
-
Heat the reaction mixture to 60 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through celite, and wash with toluene.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki, Chan-Lam, and Oxidative Heck reactions.
References
Optimizing Suzuki Reactions: A Comparative Guide to Base Selection for the Synthesis of 4-Fluoro-2-nitrobiphenyl Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of reagents in cross-coupling reactions is paramount to achieving optimal yields and purity. This guide provides a comparative analysis of various bases in the Suzuki-Miyaura coupling of 4-bromo-1-fluoro-2-nitrobenzene with arylboronic acids, offering valuable insights for the synthesis of fluorinated nitro-biaryl compounds, which are key intermediates in pharmaceutical and materials science research.
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The choice of base is a critical parameter that significantly influences the reaction's efficiency. The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. This guide summarizes experimental data from studies on structurally similar substrates to 4-bromo-1-fluoro-2-nitrobenzene, providing a valuable framework for reaction optimization.
Yield Comparison with Different Bases
While a direct side-by-side comparison of various bases for the Suzuki reaction of 4-bromo-1-fluoro-2-nitrobenzene is not extensively documented, data from analogous reactions with structurally related aryl bromides provide crucial insights into base efficacy. The following table summarizes the percentage yield of Suzuki coupling reactions with various bases for substrates similar to 4-bromo-1-fluoro-2-nitrobenzene.
| Aryl Halide | Boronic Acid | Base | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromonitrobenzene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ | - | Toluene/H₂O | 90 | 0.5 | 91 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | - | 1,4-Dioxane | 70-80 | - | 60 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Chlorophenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | - | Toluene | 70-80 | - | 80 | [2] |
| 4-Bromoacetophenone | Phenylboronic acid | Na₂CO₃ | Supported Pd(II) | - | DMA | 100 | 24 | 92 | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Supported Pd(II) | - | DMA | 100 | 24 | 85 | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | NaHCO₃ | Supported Pd(II) | - | DMA | 100 | 24 | 78 | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | Et₃N | Supported Pd(II) | - | DMA | 100 | 24 | 45 | [3] |
| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | - | 1,4-Dioxane/H₂O | 90 | 12 | 92 | [4] |
| 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | - | 1,4-Dioxane/H₂O | 90 | 12 | 88 | [4] |
| 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | - | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [4] |
Note: The data presented is compiled from different sources for structurally similar compounds and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
From the available data, inorganic bases such as potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) generally demonstrate high efficacy in Suzuki coupling reactions of related aryl bromides.[1][2][3][4] The choice of base can be substrate-dependent, and screening of several bases is often recommended for optimizing a new Suzuki reaction.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can serve as a starting point for the reaction of 4-bromo-1-fluoro-2-nitrobenzene and should be optimized for specific substrates and conditions.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the chosen base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Stability Showdown: Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability and performance of boronic acids and their ester derivatives in cross-coupling reactions.
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, offering a powerful tool for the synthesis of complex molecules. Central to this reaction is the choice of the organoboron reagent, with boronic acids and their corresponding boronate esters being the most prominent options. While both classes of compounds serve as effective coupling partners, their inherent stability and reactivity profiles differ significantly, presenting a critical decision point for chemists aiming to optimize their synthetic strategies. This guide provides an in-depth, data-supported comparison of the stability and performance of boronic acids versus boronate esters in cross-coupling reactions, empowering researchers to make informed decisions for their specific applications.
The Stability-Reactivity Trade-Off
The fundamental difference between boronic acids and boronate esters lies in a classic chemical trade-off: reactivity versus stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of diminished stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition through pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation, which can negatively impact their shelf-life and reaction yields.[1][3]
Conversely, boronate esters, with the commonly employed pinacol esters being a prime example, offer significantly enhanced stability.[2][4] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods under ambient conditions.[1] This robustness makes them particularly advantageous for multi-step syntheses and high-throughput screening applications where reagent stability is paramount. The trade-off for this enhanced stability is generally a slower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
To provide a clearer picture of the practical implications of this trade-off, the following tables summarize quantitative data on the stability and reactivity of representative boronic acids and their corresponding pinacol boronate esters.
Table 1: Stability Comparison of Phenylboronic Acid vs. Phenylboronic Acid Pinacol Ester
| Parameter | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester | Source(s) |
| Appearance | White crystalline solid | White crystalline solid | [2] |
| Shelf-Life (Ambient, Air) | Weeks to months; prone to dehydration to form boroxine anhydride | Years; significantly more stable | [1][4] |
| Decomposition under Basic Conditions (e.g., K₂CO₃, aq. solvent) | Moderate to high susceptibility to protodeboronation | Low susceptibility to protodeboronation | [1][3] |
| Oxidative Stability | Susceptible to oxidation | More resistant to oxidation | [4] |
Table 2: Reactivity Comparison in Suzuki-Miyaura Coupling (Aryl Halide + Organoboron Reagent)
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Source(s) |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 4-24 hours) | [5] |
| Relative Transmetalation Rate | Faster | Slower | [6] |
| Typical Isolated Yield | Good to excellent, but can be variable depending on substrate stability | Good to excellent, often more reproducible | [2][7] |
Experimental Protocols
For researchers looking to perform their own comparative studies, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of Shelf-Life Stability
Objective: To compare the long-term stability of a boronic acid and its corresponding boronate ester under ambient conditions.
Materials:
-
Arylboronic acid
-
Arylboronic acid pinacol ester
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Prepare two sets of NMR tubes. In the first set, dissolve a precisely weighed amount of the arylboronic acid in the deuterated solvent containing a known concentration of the internal standard.
-
In the second set, prepare identical samples with the arylboronic acid pinacol ester.
-
Acquire an initial ¹H NMR spectrum (t=0) for each sample.
-
Store the NMR tubes under ambient conditions (e.g., on a lab bench, exposed to air and light).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).
-
Monitor for the appearance of new signals indicative of decomposition (e.g., the corresponding arene from protodeboronation or boroxine formation for the boronic acid).
-
Quantify the amount of remaining starting material by integrating its characteristic signals relative to the internal standard.
-
Plot the percentage of the remaining boronic acid or boronate ester as a function of time to determine their respective shelf-life stability.[8]
Experimental Protocol 2: Head-to-Head Suzuki-Miyaura Coupling
Objective: To directly compare the reactivity and yield of a boronic acid and its boronate ester in a Suzuki-Miyaura reaction under identical conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid
-
Arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessels (e.g., Schlenk tubes)
-
TLC plates or GC-MS for reaction monitoring
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Set up two identical reactions in parallel. In one reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol%), and the base (2.0 mmol).
-
In the second reaction vessel, use the arylboronic acid pinacol ester (1.2 mmol) instead of the boronic acid, keeping all other reagents and quantities identical.
-
To each vessel, add the degassed solvent system under an inert atmosphere.
-
Stir both reaction mixtures at the same elevated temperature (e.g., 80 °C).
-
Monitor the progress of both reactions simultaneously using an appropriate analytical technique (e.g., TLC or GC-MS) at regular time intervals (e.g., every hour).
-
Once the reactions are complete (or after a set period), cool them to room temperature and perform an identical aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layers, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography.
-
Determine the isolated yield for each reaction and compare the reaction times to assess the relative reactivity.[2]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
To understand the role of the boron reagent in the cross-coupling reaction, it is essential to visualize the catalytic cycle. The following diagram, generated using the DOT language, illustrates the key steps of the Suzuki-Miyaura reaction.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection
The choice between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthesis. The following workflow, represented as a DOT diagram, can guide researchers in making an informed decision.
Figure 2. Decision workflow for selecting between a boronic acid and a boronate ester.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized Biphenyls: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical synthesis and drug development. For synthesized biphenyls, a common structural motif in pharmaceuticals and functional materials, ensuring high purity is critical for downstream applications and regulatory compliance. This guide provides a comprehensive comparison of two powerful analytical techniques for assessing biphenyl purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a side-by-side analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: HPLC vs. qNMR for Biphenyl Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. Purity is typically determined by relative peak area. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei. |
| Quantification | Relative method; requires a reference standard of the analyte for accurate quantification. | Primary ratio method; allows for absolute quantification against a certified internal standard without needing an analyte-specific standard.[1] |
| Sensitivity | Generally offers higher sensitivity, making it well-suited for trace impurity analysis.[2] | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments and cryoprobes.[2][3] |
| Selectivity | High resolving power for separating structurally similar impurities. | Can distinguish between isomers and provides detailed structural information about impurities. |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers.[2] | Can be automated, but generally has lower throughput than HPLC.[2] |
| Non-destructive | No | Yes, the sample can be recovered after analysis.[2] |
| Data Interpretation | Chromatograms are relatively straightforward to interpret for quantification when standards are available.[3] | NMR spectra interpretation requires specialized expertise, though the structural information obtained is more comprehensive.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like many biphenyl derivatives.[4] A reversed-phase HPLC method is commonly employed.
Instrumentation : A standard HPLC system equipped with a UV detector (or Diode Array Detector), autosampler, and a column oven.
Typical Chromatographic Conditions for Biphenyl Analysis :
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase | Isocratic or gradient elution using a mixture of Acetonitrile and Water (e.g., 70:30 v/v)[1][5] |
| Flow Rate | 1.0 mL/min[1][5] |
| Detection Wavelength | 254 nm, or the experimentally determined λmax for the specific biphenyl compound[1][5][6] |
| Injection Volume | 10 µL[1][7] |
| Column Temperature | 30 °C[1][7] |
Sample Preparation :
-
Prepare a stock solution of the synthesized biphenyl in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL.[1]
-
Dilute the stock solution as needed to be within the linear range of the detector.
Data Analysis : Purity is typically calculated using the area percent method, where the peak area of the main biphenyl compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.[7] For more accurate quantification, a calibration curve is generated using a certified reference standard of the biphenyl.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary analytical method for determining the absolute purity of a substance against a certified internal standard, without the need for a specific reference standard of the analyte itself.[1]
Instrumentation : 400 MHz or higher field strength NMR spectrometer.
Experimental Protocol for 1H-qNMR :
| Parameter | Recommendation |
| Internal Standard | High purity (≥99.5%), stable, non-reactive, and with signals that do not overlap with the analyte. Examples include Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone.[1] |
| Solvent | A suitable deuterated solvent such as Chloroform-d (CDCl3) or DMSO-d6.[1] |
| Pulse Sequence | Standard 1D proton experiment with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[1] |
| Relaxation Delay (d1) | At least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and internal standard signals (typically 30-60 seconds).[1] |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of at least 250:1 for accurate integration. |
Sample Preparation :
-
Accurately weigh approximately 15-20 mg of the synthesized biphenyl and a similar amount of the chosen internal standard into a clean vial.[1]
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent, ensuring complete dissolution.[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
Data Analysis : The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Performance Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR often depends on the specific requirements of the analysis.
| Parameter | HPLC | qNMR |
| Linearity (R2) | Typically ≥ 0.999[8] | Excellent linearity is inherent to the method. |
| Limit of Detection (LOD) | 0.02 - 0.04 µg/mL for biphenyls[8] | Higher than HPLC, typically in the µg/mL range. |
| Limit of Quantification (LOQ) | 0.05 - 0.12 µg/mL for biphenyls[8] | Higher than HPLC. |
| Precision (RSD) | Typically < 2% | Typically < 1% |
| Accuracy | Dependent on the purity of the reference standard. | High accuracy as a primary method. |
Visualizing the Workflow and Method Selection
To further clarify the experimental process and the decision-making framework for choosing between HPLC and qNMR, the following diagrams are provided.
Caption: A flowchart illustrating the parallel experimental workflows for assessing the purity of synthesized biphenyls using HPLC and qNMR.
Caption: A decision tree to guide the selection of the most appropriate analytical technique for biphenyl purity assessment based on experimental needs.
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of synthesized biphenyls, each with distinct advantages. HPLC excels in its high sensitivity and is ideal for detecting and quantifying trace impurities, making it a workhorse in quality control environments.[2] On the other hand, qNMR stands out as a primary analytical method that provides excellent accuracy and precision for absolute purity determination without the need for an analyte-specific reference standard.[2] Its non-destructive nature and the wealth of structural information it provides make it invaluable, particularly in research and development settings where reference standards may not be readily available.[2][3]
For a comprehensive characterization of synthesized biphenyls, the orthogonal use of both HPLC and qNMR can provide confirmatory data, ensuring the highest level of confidence in the purity assessment. The ultimate choice between these techniques will depend on the specific analytical requirements, including the need for trace-level impurity detection, the availability of reference standards, and the desired sample throughput.
References
A Comparative Guide to Modern Catalysts Versus Pd(PPh₃)₄ in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The choice of catalyst is a critical factor that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides a direct comparison of the traditional catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a modern, highly efficient catalyst system, the second-generation XPhos precatalyst (XPhos-Pd-G2), for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.
The development of bulky, electron-rich phosphine ligands, such as XPhos, has revolutionized palladium-catalyzed cross-coupling reactions. These advanced ligands promote the formation of highly active, monoligated palladium(0) species, which facilitates the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination. This leads to faster reaction times, lower catalyst loadings, and the ability to couple more challenging substrates compared to traditional catalysts like Pd(PPh₃)₄.
Quantitative Performance Comparison
The following table summarizes the performance of Pd(PPh₃)₄ and XPhos-Pd-G2 in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. The data is compiled to provide a representative benchmark of their catalytic efficiency under comparable conditions.
| Parameter | Pd(PPh₃)₄ | XPhos-Pd-G2 |
| Reaction | 4-bromotoluene + Phenylboronic acid → 4-methyl-1,1'-biphenyl | 4-bromotoluene + Phenylboronic acid → 4-methyl-1,1'-biphenyl |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Temperature | 80-100 °C | Room Temperature to 80 °C |
| Reaction Time | 1-12 hours | 30 minutes - 2 hours |
| Typical Yield | ~70-85% | >95% |
Modern systems based on Buchwald ligands, like XPhos, and PEPPSI precatalysts generally offer superior performance for challenging substrates, often under milder conditions and with greater functional group tolerance than traditional catalysts like Pd(PPh₃)₄.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid using both Pd(PPh₃)₄ and the XPhos-Pd-G2 precatalyst.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL). To this mixture, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12 hours.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using XPhos-Pd-G2
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the XPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a suitable degassed solvent, such as a mixture of DMF, ethanol, and water.
-
Reaction: The reaction can be heated to 80-100 °C, potentially with microwave irradiation for accelerated reaction times (e.g., 30-40 minutes).[2] Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture can be directly purified by column chromatography to yield the desired product.[2]
Visualizing the Comparison Workflow
The process of selecting and benchmarking a new catalyst against a standard like Pd(PPh₃)₄ can be systematically visualized. The following diagram illustrates a typical workflow from initial catalyst selection through to final performance analysis.
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] Bulky and electron-rich ligands like XPhos are believed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.
References
Safety Operating Guide
Proper Disposal of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
This compound and its derivatives should be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted in a certified chemical fume hood.[1][2][3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving.[1][2] |
| Body Protection | A lab coat that fully covers the arms and is fastened.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[2][3] |
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][4] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[2]
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
-
-
Decontamination of Glassware:
-
Glassware contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate from the initial rinses must be collected as liquid hazardous waste.[3]
-
A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt for a more thorough decontamination.[1] This rinsate should also be collected as hazardous waste.[1]
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1][2]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1][2] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid (CAS Number: 501944-43-0). Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[5][6] | To protect eyes from dust particles and splashes, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[2][5][6] | To prevent skin contact and subsequent irritation.[5] |
| Body Protection | Laboratory coat.[5][6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | Recommended when handling large quantities or if dust formation is likely, to prevent respiratory irritation.[7] |
Operational Plan: Safe Handling Protocol
A strict operational protocol is crucial to minimize the risks associated with handling this compound.
Engineering Controls:
-
Always handle this chemical in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[6][7]
-
Ensure safety showers and eyewash stations are readily accessible.[8]
Handling Procedures:
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6][8]
-
Some boronic acids require refrigerated storage to maintain product quality.[4][6]
-
Store away from incompatible materials such as strong oxidizing agents.[4][5][8]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste material in a clearly labeled, sealed container designated for hazardous chemical waste.[5][9]
-
Contaminated materials, such as gloves and filter paper, should also be disposed of as hazardous waste.[5]
Disposal Methods:
-
Hazardous Waste Disposal: This is the recommended method for all quantities of this compound. The sealed container should be sent to a certified hazardous waste facility.[9]
-
In-Lab Neutralization (for small quantities of similar boronic acids): As a weak acid, some boronic acids can be neutralized with a mild base to a pH between 5.5 and 9.0 before disposal, if permitted by institutional and local regulations.[5] However, for this specific compound, disposal as hazardous waste is the most prudent course of action.
-
Never dispose of this chemical down the drain unless explicitly permitted by your local water authority.[9]
Spill Management:
-
In the event of a spill, avoid generating dust.[7]
-
Trained personnel wearing appropriate PPE should sweep or vacuum the spilled material into a suitable, closed container for disposal.[7][10]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for boronic acids.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. aobchem.com [aobchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. laballey.com [laballey.com]
- 10. sciencing.com [sciencing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
